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PEG4-biotin acid Documentation Hub

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  • Product: PEG4-biotin acid
  • CAS: 1263044-75-2

Core Science & Biosynthesis

Foundational

Optimizing Bioconjugation: A Technical Guide to Biotin-PEG4-Acid Solvation Dynamics

Executive Summary: The Hydrophobic-Hydrophilic Paradox In bioconjugation, Biotin-PEG4-Acid (CAS 721431-18-1) represents a critical structural compromise. Native biotin is notoriously hydrophobic, often leading to aggrega...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic-Hydrophilic Paradox

In bioconjugation, Biotin-PEG4-Acid (CAS 721431-18-1) represents a critical structural compromise. Native biotin is notoriously hydrophobic, often leading to aggregation when labeling proteins. The introduction of a tetraethylene glycol (PEG4) spacer serves two thermodynamic functions: it extends the biotin moiety away from the steric bulk of the target protein (enhancing avidin capture efficiency) and, crucially, it imparts hydrophilicity to the molecule.

However, for the application scientist, the solubility profile of Biotin-PEG4-Acid is not binary.[1] While "soluble in water" is technically accurate, it is operationally risky for stock preparation. This guide delineates the physicochemical reasons to prefer a Hybrid Solvent Strategy —utilizing DMSO for precision stock preparation and aqueous buffers for the final reaction.

Physicochemical Solvation Analysis

The DMSO Environment (The Stock Solvent)

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It is the gold standard for Biotin-PEG4-Acid stock preparation for three reasons:

  • Thermodynamic Stability: DMSO effectively solvates the hydrophobic ureido ring of the biotin moiety, which water struggles to organize around.

  • Prevention of Hydrolysis: Unlike the NHS-ester variants of biotin, Biotin-PEG4-Acid is chemically stable. However, if you were to activate it (via EDC/NHS) for conjugation, the activated ester would hydrolyze rapidly in water. Storing the precursor in anhydrous DMSO prevents any premature degradation or microbial growth.

  • Concentration Precision: Weighing sub-milligram quantities of hygroscopic powders leads to massive errors. Dissolving the entire vial in a precise volume of DMSO ensures an accurate concentration (e.g., 50 mM or 100 mM).

The Aqueous Environment (The Reaction Solvent)

Water is the necessary solvent for biocompatibility, but it presents challenges for the Acid form:

  • pH Dependence: The terminal carboxylic acid (-COOH) has a pKa of approximately 4.5–5.0. In acidic water (pH < 4), the molecule is protonated and less soluble, potentially leading to micro-aggregates. In neutral/basic buffers (PBS, pH 7.4), it deprotonates (-COO⁻), significantly enhancing solubility via ion-dipole interactions.

  • The PEG Effect: The PEG4 linker forms hydrogen bonds with water molecules, creating a hydration shell that pulls the hydrophobic biotin into solution. This allows Biotin-PEG4-Acid to achieve solubility >10 mg/mL in water, far exceeding native biotin (<0.2 mg/mL).

Comparative Data: Water vs. DMSO[2][3][4]

The following table summarizes the operational parameters for Biotin-PEG4-Acid.

ParameterDMSO (Anhydrous) Water / Aqueous Buffer (PBS)
Solubility Limit High (> 50 mg/mL)Moderate (~10–20 mg/mL)*
Primary Mechanism Dipole-dipole & dispersion forcesHydrogen bonding (PEG) & Ionization (COOH)
Stock Stability Excellent (> 1 year at -20°C)Poor (Days at 4°C; prone to microbial growth)
Freezing Point 19°C (Solidifies at Room Temp)0°C (Liquid at Room Temp)
Reactivity Risk Inert (Safe for storage)Inert, but pH changes can alter solubility
Recommended Use Stock Preparation (10–100 mM)Final Reaction Medium (< 5% DMSO v/v)

*Note: Aqueous solubility is pH-dependent. Solubility drops significantly below pH 5.0.

Operational Protocol: The Hybrid Solvent System

This protocol is self-validating : the visual clarity of the DMSO stock confirms initial solvation, while the lack of turbidity upon dilution into PBS confirms the PEG linker is functioning correctly to prevent aggregation.

Phase 1: Stock Preparation (DMSO)

Objective: Create a stable, high-concentration Master Stock (e.g., 50 mM).

  • Calculate: Determine the molar mass of Biotin-PEG4-Acid (MW ≈ 491.6 g/mol ).

  • Solvate: Do not weigh the powder if the vial contains <10 mg. Instead, add a calculated volume of high-grade anhydrous DMSO directly to the supplier's vial to reach 50 mM.

    • Example: If vial contains 10 mg (0.0203 mmol), add 406 µL DMSO.

  • Validate: Vortex for 30 seconds. Inspect against a dark background. The solution must be crystal clear. If cloudy, sonicate for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Aqueous Activation & Conjugation

Objective: Conjugate Biotin-PEG4-Acid to a protein amine via EDC/NHS activation. Context: Unlike "Biotin-PEG4-NHS," the "Acid" form is not reactive until activated.

  • Buffer Prep: Prepare the protein in a non-amine buffer (e.g., MES pH 6.0 or PBS pH 7.2). Avoid Tris or Glycine.

  • Activation (The Critical Step):

    • Mix Biotin-PEG4-Acid (from DMSO stock), EDC, and NHS in a small volume of MES buffer (pH 6.0) .

    • Ratio: 10-fold molar excess of EDC/NHS over Biotin.

    • Incubate for 15 minutes at Room Temp.

  • Coupling:

    • Add the activated mixture to your protein solution.[1]

    • Solvent Check: Ensure the final DMSO concentration in the protein mixture is < 5% (v/v) to prevent protein denaturation.

  • Purification: Remove excess reagents using a desalting column (e.g., Zeba Spin or PD-10) equilibrated with PBS.

Visualizing the Workflow

The following diagram illustrates the solvation logic and the conjugation workflow, highlighting the transition from organic to aqueous phases.

BiotinSolvationWorkflow cluster_0 Phase 1: Organic Phase (Stock) cluster_1 Phase 2: Aqueous Phase (Activation) cluster_2 Phase 3: Conjugation BiotinSolid Biotin-PEG4-Acid (Solid Powder) MasterStock 50 mM Master Stock (Stable, Clear) BiotinSolid->MasterStock Solvation (Hydrophobic Stabilization) DMSO Anhydrous DMSO DMSO->MasterStock ActivatedEster In-Situ Activated Biotin-PEG4-NHS MasterStock->ActivatedEster Dilution into MES Buffer (pH 6.0) EDC_NHS EDC + NHS (Activators) EDC_NHS->ActivatedEster Carboxyl Activation FinalConjugate Biotinylated Protein (Soluble) ActivatedEster->FinalConjugate Amide Bond Formation (pH 7.2 - 7.5) Protein Target Protein (Amine-containing) Protein->FinalConjugate

Caption: Workflow demonstrating the transition from DMSO stabilization to aqueous activation. Note the critical pH shift from Activation (pH 6.0) to Conjugation (pH 7.2+).

Troubleshooting: The "Cloud Point"

If precipitation occurs upon adding the DMSO stock to the aqueous buffer:

  • Check Concentration: You may have exceeded the critical micelle concentration (CMC) or solubility limit if the final concentration > 10 mM (unlikely for labeling, but possible for other applications).

  • Check pH: Ensure the aqueous buffer is pH > 6.0. If the buffer is acidic (e.g., Sodium Acetate pH 4.0), the carboxylic acid group will protonate, reducing solubility.

  • Check Temperature: Cold DMSO stocks added to cold buffers can cause transient precipitation. Allow all reagents to equilibrate to Room Temperature before mixing.

References

  • BroadPharm. Biotin-PEG4-acid Product Datasheet (Catalog BP-20607).[2] Retrieved from

  • Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotin Instructions (Demonstrates solubility principles of PEG-Biotin). Retrieved from

  • Vector Laboratories. Solubility of Amphiphilic dPEG® Biotin Acid. Retrieved from

  • PubChem. Biotin-PEG4-acid Compound Summary (CAS 721431-18-1). Retrieved from

Sources

Exploratory

The Technical Case for PEGylated Biotin: Overcoming Steric and Physicochemical Limitations in Bioconjugation

Executive Summary For decades, the biotin-streptavidin interaction ( M) has been the gold standard for affinity purification and detection. However, standard biotinylation reagents (e.g., NHS-Biotin, NHS-LC-Biotin) frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the biotin-streptavidin interaction (


 M) has been the gold standard for affinity purification and detection. However, standard biotinylation reagents (e.g., NHS-Biotin, NHS-LC-Biotin) frequently fail in complex biological environments due to two critical flaws: hydrophobicity-induced aggregation  and steric hindrance .

This guide details the mechanistic superiority of PEGylated biotin (e.g., NHS-PEG


-Biotin). By replacing hydrocarbon linkers with polyethylene glycol (PEG) spacers, researchers can achieve water solubility, eliminate organic solvents (DMSO/DMF), and significantly increase the hydrodynamic radius to access buried binding sites.

Part 1: The Molecular Mechanics of Failure (Standard Biotin)

To understand why PEGylation is necessary, one must first understand the failure mode of standard reagents.

The Steric Clash

Streptavidin is a tetrameric protein with deep biotin-binding pockets. Standard biotin reagents often utilize a short hydrocarbon spacer (or no spacer beyond the valeric acid side chain).

  • The Problem: When biotin is conjugated to a lysine residue on a target protein, a short linker keeps the biotin close to the protein surface.

  • The Consequence: The bulky streptavidin molecule (60 kDa) physically collides with the target protein surface before the biotin can reach the binding pocket. This results in low capture efficiency , even if the protein is successfully biotinylated.

The Hydrophobic Aggregation

Standard linkers (like the caproyl spacer in NHS-LC-Biotin) are hydrophobic.

  • The Problem: Decorating a protein with multiple hydrophobic chains destabilizes its hydration shell.

  • The Consequence: This leads to protein precipitation (aggregation) and non-specific binding to surfaces, creating high background noise in assays like ELISA or Western Blotting.

Part 2: The PEG Advantage (Physicochemical Properties)

PEGylated biotin reagents incorporate a spacer of repeating ethylene glycol units [-(CH


CH

O)

-]. This substitution fundamentally alters the thermodynamics of the interaction.
The Solvation Shell (Solubility)

Unlike hydrocarbon linkers, PEG is hydrophilic.[1] It recruits water molecules to form a hydration shell around the labeled protein.

  • Elimination of Organic Solvents: Standard NHS-biotin requires dissolution in DMSO or DMF before adding to the protein.[2] NHS-PEG4-Biotin is directly soluble in aqueous buffers. This is critical for labile proteins that denature in the presence of organic solvents.

The "Worm-Like Chain" Flexibility

PEG chains behave according to the worm-like chain model in polymer physics. They possess high conformational flexibility, allowing the biotin moiety to "sweep" a larger volume and orient itself correctly for streptavidin capture, effectively bypassing steric hindrance.

Molecular Dimensions & Spacer Arms

The length of the spacer arm is directly correlated with capture efficiency in steric-heavy environments (e.g., cell surface labeling).

Reagent TypeSpacer CompositionSpacer Length (Approx.)SolubilityAggregation Risk
NHS-Biotin None (Valeric acid only)13.5 ÅLow (DMSO req.)High
NHS-LC-Biotin Hydrocarbon (Aminocaproic)22.4 ÅLow (DMSO req.)Moderate
NHS-PEG4-Biotin PEG (4 units)29.0 ÅHigh (Water) Low
NHS-PEG12-Biotin PEG (12 units)56.0 ÅHigh (Water) Very Low

Part 3: Visualization of Steric Hindrance Mechanisms

The following diagram illustrates the mechanistic difference between standard and PEGylated capture.

Biotin_Steric_Hindrance cluster_Standard Standard Biotin (Failure Mode) cluster_PEG PEGylated Biotin (Success Mode) Target Target Protein (Lysine Residue) SBiotin Standard Biotin (Short Hydrophobic Linker) Target->SBiotin Conjugation PBiotin PEG4-Biotin (Long Hydrophilic Spacer) Target->PBiotin Conjugation SA_Blocked Streptavidin (Steric Clash) SBiotin->SA_Blocked Binding Attempt SA_Bound Streptavidin (Successful Capture) PBiotin->SA_Bound Flexible Reach

Figure 1: Mechanism of Steric Rescue. Standard biotin (red) remains too close to the protein surface, causing steric clash with Streptavidin. PEG-Biotin (green) extends the ligand, allowing successful capture.

Part 4: Experimental Protocol (Water-Soluble Surface Labeling)

This protocol utilizes NHS-PEG4-Biotin for labeling cell surface proteins.[3][4] This approach is superior to Sulfo-NHS-LC-Biotin when protein stability is a concern, as it avoids organic co-solvents entirely.

Reagents
  • Labeling Reagent: NHS-PEG4-Biotin (Thermo Fisher No. 21455 or equiv).[3]

  • Reaction Buffer: PBS (pH 7.4). Crucial: Must be amine-free (No Tris, No Glycine).

  • Quenching Buffer: 100 mM Glycine or Tris-HCl (pH 7.5).

Workflow Logic

Protocol_Workflow Step1 1. Solubilization Dissolve NHS-PEG4-Biotin directly in PBS (No DMSO) Step2 2. Incubation Add to Cells/Protein 30 min @ RT or 2h @ 4°C Step1->Step2 Step3 3. Quenching Add 100mM Glycine Terminates NHS-ester Step2->Step3 Step4 4. Purification Dialysis (Proteins) or PBS Wash (Cells) Step3->Step4 Step5 5. Capture Streptavidin Beads High Efficiency Pull-down Step4->Step5

Figure 2: The "Organic-Free" Biotinylation Workflow. Note the direct dissolution in aqueous buffer.

Detailed Steps
  • Preparation: Calculate the molar excess (typically 20-50 fold for proteins, or 0.5 mg/mL final concentration for cell suspensions).

  • Solubilization: Immediately before use, dissolve NHS-PEG4-Biotin in water or PBS.

    • Expert Insight: The NHS-ester hydrolyzes rapidly in water (half-life ~20 mins at pH 7). Do not store aqueous stock solutions. Reconstitute immediately prior to addition.

  • Labeling: Add reagent to the sample.[2][4] Incubate for 30 minutes at Room Temperature (RT) or 2 hours on ice.

    • Why Ice? For cell surface labeling, 4°C prevents endocytosis, ensuring the biotin remains on the surface.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes.

    • Mechanism:[5] Tris/Glycine contains primary amines that rapidly react with remaining NHS-esters, preventing over-labeling or reaction with downstream reagents.

  • Cleanup: Remove excess biotin via Desalting Column (Zeba Spin) or Dialysis.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation after labeling Over-labeling of lysines (hydrophobic shift)Switch from LC-Biotin to PEG4-Biotin or PEG12-Biotin to restore hydration shell.
Low Pull-down Efficiency Steric HindranceIncrease spacer length (e.g., move from PEG4 to PEG12).
High Background in Western Non-specific binding of probePEGylation of the probe (Streptavidin-HRP) or the target can reduce non-specific sticking due to charge neutrality.
No Signal Hydrolysis of NHS esterEnsure reagent was dissolved immediately before use.[1][2][3][6] Do not use old DMSO stocks of NHS-esters (they absorb water).

References

  • Broad Institute. Protocol for Biotinylation of Cell Surface Proteins. [Link] (General reference for surface profiling workflows).

  • ResearchGate. Discussion on Linker Length and Pull-down Efficiency. [Link]

Sources

Foundational

Technical Deep Dive: Stability Profiling and Handling of Biotin-PEG4-Acid

This guide is structured as a high-level technical whitepaper designed for direct application in assay development and bioconjugation workflows. Executive Summary Biotin-PEG4-Acid is a bifunctional linker widely used to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for direct application in assay development and bioconjugation workflows.

Executive Summary

Biotin-PEG4-Acid is a bifunctional linker widely used to biotinylate amines (via EDC/NHS activation) or for surface immobilization.[1][2] Unlike its pre-activated counterpart (Biotin-PEG4-NHS), the free acid form (


) exhibits superior hydrolytic stability, allowing for longer shelf life if stored correctly.[2] However, in solution, the reagent is vulnerable to oxidative degradation  of the biotin thioether ring and microbial consumption  of the PEG spacer.

This guide details the physicochemical stability of Biotin-PEG4-Acid, distinguishing between chemical integrity (molecular structure) and functional integrity (avidin-binding capacity).[2]

Molecular Architecture & Stability Mechanisms[2]

To understand stability, we must deconstruct the molecule into its three functional domains:

DomainStructureStability RiskCritical Failure Mode
Biotin Head Bicyclic urea + Thioether ringHigh (Oxidation)Oxidation of sulfur to sulfoxide/sulfone reduces Avidin affinity by >100-fold [1].[2]
PEG4 Spacer Polyethylene Glycol (

)
Low (Peroxides)Ether bonds are chemically inert, but PEG can auto-oxidize to form peroxides over time, damaging proteins during conjugation.
Acid Tail Carboxylic Acid (

)
Negligible Stable in aqueous solution. Only reactive when activated (e.g., by EDC).
The Oxidation Trap

The most overlooked instability factor is the oxidation of the biotin thioether. While the PEG linker improves water solubility, it does not protect the biotin ring.

  • Mechanism: Atmospheric oxygen or peroxides in solvents attack the sulfur atom.

  • Result: Conversion to Biotin Sulfoxide .

  • Impact: Native biotin binds Streptavidin with

    
    .[2] Biotin Sulfoxide binds with 
    
    
    
    or lower.[2] While this seems high, in competitive assays or low-abundance detection, this drop in affinity causes significant signal loss [2].[2]

Degradation Pathways: Visualization

The following diagram maps the degradation logic. Note that unlike NHS esters, the "Acid" form does not spontaneously hydrolyze; it "dies" functionally through oxidation.

BiotinDegradation cluster_impact Functional Impact Native Biotin-PEG4-Acid (Active) Sulfoxide Biotin Sulfoxide (Low Affinity) Native->Sulfoxide Oxidation (O2, Peroxides, UV) Aggregates Micellar Aggregates (Steric Shielding) Native->Aggregates High Conc. (>50mM in H2O) Binding Avidin Binding (Kd ~ 10^-15 M) Native->Binding Sulfone Biotin Sulfone (Inactive) Sulfoxide->Sulfone Prolonged Oxidation WeakBinding Weak Binding (Kd ~ 10^-13 M) Sulfoxide->WeakBinding NoBinding No Binding Sulfone->NoBinding

Figure 1: Degradation pathways of Biotin-PEG4-Acid.[2][3] The primary threat is the oxidation of the thioether to sulfoxide, drastically reducing avidin binding efficiency.

Solvent Compatibility & Solution Dynamics[2]

Aqueous Solubility vs. Stability

Biotin-PEG4-Acid is soluble in water due to the hydrophilic PEG linker (unlike native biotin).[2] However, aqueous storage is not recommended for long periods.

  • pH Sensitivity: The carboxylic acid (

    
    ) must be deprotonated for maximum solubility. In acidic buffers (pH < 4), the molecule may aggregate.
    
  • Microbial Risk: PEG is a carbon source; Biotin is a vitamin.[2] Aqueous solutions are prone to bacterial growth unless 0.02% Sodium Azide is added (which interferes with some downstream conjugations like Click chemistry).

Organic Solvents (DMSO/DMF)
  • Best Practice: Store stock solutions in anhydrous DMSO or DMF.

  • Concentration: Up to 50-100 mM is achievable.[2][4]

  • Freezing: DMSO freezes at 19°C. Repeated freeze-thaw cycles cause water condensation inside the vial. Hygroscopic DMSO absorbs water , introducing oxygen and facilitating slow oxidation.

Recommendation: Aliquot stocks into single-use vials to prevent freeze-thaw moisture accumulation.

Analytical Validation Protocols

How do you know if your Biotin-PEG4-Acid is still good? You must test both structure and function .

Structural QC: LC-MS

Mass spectrometry is the only way to detect oxidation definitively.

  • Target Mass: Calculate MW of Biotin-PEG4-Acid (approx. 491.6 Da).[5]

  • Failure Marker: Look for a peak at +16 Da (Sulfoxide) or +32 Da (Sulfone).

  • Threshold: If >10% of the intensity is at M+16, discard the reagent for sensitive quantitative assays.

Functional QC: HABA Displacement Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay measures the ability of your biotin to displace HABA from avidin.[2]

  • Mechanism: Avidin-HABA complex (Red/Orange, Abs 500nm)

    
     Avidin-Biotin (Colorless).[2]
    
  • Limitation: This assay is stoichiometric . It tells you how much biotin is present, but it is not sensitive enough to distinguish between High Affinity (Native) and Medium Affinity (Sulfoxide) biotin in a "Yes/No" format. It is best used to confirm concentration, not purity [3].

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution (100 mM)

Objective: Create a storage-stable stock for up to 6 months.

  • Equilibration: Allow the vial of Biotin-PEG4-Acid powder to warm to room temperature before opening (prevents condensation).

  • Solvent Choice: Use Anhydrous DMSO (Grade: ≥99.9%, water <50 ppm).

  • Dissolution:

    • Calculate mass required:

      
      .
      
    • Add DMSO and vortex for 30 seconds.

  • Inert Overlay: Flush the headspace of the vial with Argon or Nitrogen gas for 10 seconds to displace oxygen.

  • Storage: Cap tightly. Store at -20°C.

    • Note: Do not store at -80°C if using DMSO, as the phase transition stress can crack certain vial types or seals.

Protocol B: Activation (The "Use-Immediately" Step)

Since this is the "Acid" form, it is unreactive toward amines until activated.

  • Buffer: MES Buffer (0.1 M, pH 4.7–6.0) or PBS (pH 7.2). Avoid primary amines (Tris).[4][6]

  • Add Reagent: Dilute Biotin-PEG4-Acid stock into the protein solution.

  • Add EDC/NHS:

    • Add EDC (10-fold molar excess over carboxyls).

    • Add NHS or Sulfo-NHS (10-fold molar excess).[2]

  • Reaction: Allow activation for 15 minutes.

    • Critical: Once activated to the NHS-ester, the hydrolytic half-life drops to minutes (at pH 8) or hours (at pH 6). Use immediately.

QC Decision Workflow

QCWorkflow Start Biotin-PEG4-Acid Stock Solution Visual Visual Inspection (Precipitate?) Start->Visual Decision1 Clear? Visual->Decision1 Discard1 Discard (Aggregation) Decision1->Discard1 No LCMS LC-MS Analysis (Check M+16 Peak) Decision1->LCMS Yes Decision2 Oxidation < 5%? LCMS->Decision2 Discard2 Discard (Oxidized) Decision2->Discard2 No HABA HABA Assay (Verify Concentration) Decision2->HABA Yes Proceed Proceed to Conjugation HABA->Proceed

Figure 2: Quality Control Decision Matrix. Prioritize LC-MS for structural integrity before verifying concentration with HABA.

References

Sources

Exploratory

The Definitive Guide to Biotin-PEG4-Acid: Structure, Spacer Length, and Advanced Applications

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the precise architecture of linker molecules is paramount. This guide provides an in-depth technical analysis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the precise architecture of linker molecules is paramount. This guide provides an in-depth technical analysis of Biotin-PEG4-acid, a cornerstone reagent in modern biotechnology. We will dissect its molecular structure to reveal the critical dimension of its spacer arm, explore the profound impact of this linker on experimental outcomes, and provide field-proven protocols for its effective implementation.

The Molecular Architecture and Significance of Biotin-PEG4-Acid

Biotin-PEG4-acid is a heterobifunctional linker designed to bridge the worlds of biotin-avidin affinity systems and target biomolecules. Its structure comprises three key functional domains:

  • A Biotin Moiety: This vitamin B7 derivative exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins, forming the basis of numerous detection and purification platforms.

  • A Carboxylic Acid Group: This terminal functional group provides a reactive handle for covalent conjugation to primary amines, such as the lysine residues on proteins, through the formation of a stable amide bond.[1] This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1]

  • A Tetra-Polyethylene Glycol (PEG4) Spacer: This hydrophilic chain of four repeating ethylene glycol units is the critical element that dictates the spatial relationship between the biotin and the conjugated molecule.

The inclusion of the PEG4 spacer is not merely a structural feature; it is a functional imperative that confers several advantageous properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain imparts greater water solubility to the biotinylated molecule, which is particularly beneficial for proteins that are prone to aggregation.[2][3]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG4 spacer arm physically separates the biotin from the surface of the conjugated protein.[2][4] This separation minimizes the steric interference that can otherwise hinder the interaction between the biotin and the binding pocket of avidin or streptavidin.[5]

  • Minimized Immunogenicity: PEGylation is a well-established strategy for reducing the immunogenic potential of biomolecules.

Determining the Spacer Arm Length of Biotin-PEG4-Acid

The precise length of the spacer arm is a critical parameter that influences the efficacy of biotin-avidin interactions and the overall architecture of the resulting bioconjugate. While direct experimental measurement of the spacer arm for Biotin-PEG4-acid in every conformational state is complex, a highly accurate and widely cited value can be derived from its closely related and structurally analogous counterpart, Biotin-PEG4-NHS Ester.

Multiple reputable suppliers specify the spacer arm length of Biotin-PEG4-NHS Ester to be 29 Ångstroms (Å) .[4][6] The only structural difference between Biotin-PEG4-acid and Biotin-PEG4-NHS Ester is the terminal reactive group: a carboxylic acid (-COOH) versus an N-hydroxysuccinimide ester (-CO-NHS). The conversion of the carboxylic acid to the NHS ester results in a negligible change in the overall extended length of the molecule. Therefore, for all practical and theoretical purposes in experimental design, the spacer arm length of Biotin-PEG4-acid can be confidently stated as approximately 29 Å .

This extended, flexible spacer provides ample reach for the biotin moiety to access the binding sites of streptavidin or avidin, even when conjugated to bulky proteins or molecules situated within complex biological matrices.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative properties of Biotin-PEG4-acid and its NHS ester derivative are summarized in the table below.

PropertyBiotin-PEG4-acidBiotin-PEG4-NHS Ester
Spacer Arm Length ~29 Å29 Å[4][6]
Molecular Weight 491.60 g/mol [5][7]588.67 g/mol [2][3]
Chemical Formula C21H37N3O8S[5]C25H40N4O10S[2]
Solubility Water, DMSO, DMF[5]DMSO, DMF, DCM[2]

Experimental Protocol: Protein Biotinylation using Biotin-PEG4-Acid

This section provides a detailed, field-proven methodology for the covalent conjugation of Biotin-PEG4-acid to a protein containing primary amines (e.g., lysine residues). This protocol is a self-validating system, incorporating steps to ensure efficient conjugation, removal of excess reagents, and a method for quantifying the degree of biotinylation.

Materials and Reagents
  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a known concentration.

  • Biotin-PEG4-acid[5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: PBS (0.1 M phosphate, 0.15 M NaCl), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification[6]

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification[8]

Step-by-Step Conjugation Workflow
  • Preparation of Reagents:

    • Equilibrate the Biotin-PEG4-acid, EDC, and NHS vials to room temperature before opening to prevent moisture condensation.[9]

    • Prepare a stock solution of Biotin-PEG4-acid in anhydrous DMSO or DMF.[9]

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.

  • Activation of Biotin-PEG4-Acid:

    • In a microcentrifuge tube, combine the desired molar excess of Biotin-PEG4-acid stock solution with the appropriate volumes of EDC and NHS stock solutions in Activation Buffer. A common starting point is a 2-5 mM final concentration for EDC and a 5-10 mM final concentration for NHS.

    • Incubate this activation mixture for 15 minutes at room temperature.[9] This step converts the carboxylic acid to a more reactive NHS ester.

  • Conjugation to the Protein:

    • Add the activated Biotin-PEG4-acid mixture to your protein solution in the Reaction Buffer. The pH of the reaction should be between 7.2 and 7.5 for efficient coupling to primary amines.[9] The molar ratio of the biotin reagent to the protein will determine the degree of labeling and should be optimized for your specific application. A starting point is often a 20- to 50-fold molar excess of the biotin reagent.[3]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. This will consume any unreacted NHS-activated biotin.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein:

    • Remove excess, non-reacted Biotin-PEG4-acid and reaction byproducts using a desalting column or by dialysis against PBS.[6] This step is crucial to prevent interference in downstream applications.

Quantification of Biotinylation

To ensure reproducibility and to characterize your conjugate, it is essential to determine the average number of biotin molecules per protein molecule. The HABA assay is a common colorimetric method for this purpose.[8] The assay is based on the displacement of the HABA dye from avidin by biotin, which results in a decrease in absorbance at 500 nm.[8]

Biotinylation_Quantification cluster_0 HABA Assay Principle cluster_1 Calculation HABA_Avidin HABA-Avidin Complex (Abs @ 500nm) Biotinylated_Protein Add Biotinylated Protein HABA_Avidin->Biotinylated_Protein Biotin displaces HABA Free_Avidin Free Avidin + Displaced HABA (Reduced Abs @ 500nm) Biotinylated_Protein->Free_Avidin Measurement Measure ΔAbs at 500nm Calculation Calculate Biotin Concentration Measurement->Calculation Using Beer's Law Ratio Determine Biotin:Protein Molar Ratio Calculation->Ratio

Caption: Workflow for HABA assay to quantify biotinylation.

Logical Relationships in Biotin-PEG4-Acid Application

The successful application of Biotin-PEG4-acid relies on a series of interconnected principles and experimental choices. The following diagram illustrates these relationships.

Biotin_PEG4_Acid_Logic cluster_Core_Concept Core Concept cluster_Properties Inherent Properties cluster_Advantages Experimental Advantages cluster_Applications Downstream Applications Biotin_PEG4_Acid Biotin-PEG4-Acid Spacer ~29 Å Spacer Arm Biotin_PEG4_Acid->Spacer Solubility Hydrophilicity Biotin_PEG4_Acid->Solubility Reactivity Terminal -COOH Biotin_PEG4_Acid->Reactivity Steric_Hindrance Reduced Steric Hindrance Spacer->Steric_Hindrance Aggregation Reduced Aggregation Solubility->Aggregation Conjugation Amine-Specific Conjugation Reactivity->Conjugation Purification Affinity Purification Steric_Hindrance->Purification Detection Immunoassays (ELISA, WB) Steric_Hindrance->Detection Drug_Delivery Targeted Drug Delivery Aggregation->Drug_Delivery Conjugation->Purification Conjugation->Detection Conjugation->Drug_Delivery

Caption: Logical flow from molecular properties to applications.

Conclusion

Biotin-PEG4-acid, with its precisely defined ~29 Å spacer arm, offers a powerful and versatile tool for the site-specific biotinylation of proteins and other biomolecules. The strategic inclusion of the PEG4 linker provides critical advantages in terms of solubility and the reduction of steric hindrance, leading to more robust and reliable results in a wide array of applications, from affinity purification to targeted drug delivery. By understanding the fundamental principles of its structure and function, and by employing validated experimental protocols, researchers can fully leverage the capabilities of this indispensable bioconjugation reagent.

References

  • The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. (2016). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm. (n.d.). AxisPharm. Retrieved February 7, 2024, from [Link]

  • HOOK™ NHS-dPEG™4-Biotin. (n.d.). G-Biosciences. Retrieved February 7, 2024, from [Link]

  • NHS-PEOx-Biotin. (n.d.). Interchim. Retrieved February 7, 2024, from [Link]

  • PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. (2021, October 13). ResearchGate. Retrieved February 7, 2024, from [Link]

  • PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. (2021). MDPI. Retrieved February 7, 2024, from [Link]

  • Effect of Poly(ethylene glycol) (PEG) Spacers on the Conformational Properties of Small Peptides: A Molecular Dynamics Study. (2010). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles. (2012). National Institutes of Health. Retrieved February 7, 2024, from [Link]

Sources

Foundational

advantages of hydrophilic PEG linkers in protein labeling

Title: Engineering Solubility: The Critical Role of Hydrophilic PEG Linkers in Protein Conjugation Executive Summary In the precise architecture of bioconjugates—whether Antibody-Drug Conjugates (ADCs), fluorescent probe...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Engineering Solubility: The Critical Role of Hydrophilic PEG Linkers in Protein Conjugation

Executive Summary In the precise architecture of bioconjugates—whether Antibody-Drug Conjugates (ADCs), fluorescent probes, or biotinylated detection agents—the linker is not merely a passive bridge; it is a functional component that dictates the physicochemical stability of the final construct. The "Hydrophobic Burden," caused by conjugating lipophilic payloads (e.g., cytotoxic drugs, rhodamine dyes) to hydrophilic proteins, frequently results in aggregation, precipitation, and rapid systemic clearance.

This technical guide analyzes the mechanistic advantages of hydrophilic Polyethylene Glycol (PEG) linkers over traditional alkyl spacers. It details how the "solvation shell" effect preserves protein integrity, optimizes pharmacokinetics (PK), and why the industry is shifting toward discrete (dPEG®) architectures for regulatory compliance.

Part 1: The Hydrophobic Challenge & The PEG Solution[1]

The Problem: Hydrophobic Burden and Aggregation

When a hydrophobic molecule (payload) is conjugated to a protein using a short, hydrophobic alkyl linker (e.g., LC-SMCC), the payload collapses onto the protein surface to minimize exposure to the aqueous environment. This creates "hydrophobic patches" that trigger:

  • Protein Aggregation: Patches on neighboring proteins interact, causing precipitation.

  • Fluorescence Quenching: In labeling, dye-dye interactions reduce quantum yield.

  • Immunogenicity: The immune system recognizes these hydrophobic aggregates as foreign, accelerating clearance (Reticuloendothelial System uptake).

The Solution: The PEG Solvation Shell

Hydrophilic PEG linkers (–CH₂CH₂O–)n resolve this by recruiting water molecules. Each ethylene oxide unit binds 2–3 water molecules via hydrogen bonding. This creates a hydration sphere (or "solvation shell") around the hydrophobic payload.

  • Steric Shielding: The hydrated PEG chain acts as a physical spacer, preventing the payload from burying itself into the protein structure.

  • Solubility Enhancement: The high water content of the linker forces the conjugate to remain in solution, even with high Drug-to-Antibody Ratios (DAR).

Visualizing the Mechanism:

PEG_Mechanism cluster_0 Traditional Alkyl Linker cluster_1 Hydrophilic PEG Linker Prot1 Antibody Link1 Alkyl Linker (Hydrophobic) Prot1->Link1 Pay1 Payload (Drug/Dye) Link1->Pay1 Pay1->Prot1 Hydrophobic Collapse Prot2 Antibody Link2 PEG Linker (Hydrophilic) Prot2->Link2 Pay2 Payload Link2->Pay2 Water H₂O Shell Link2->Water Water->Pay2 Shields Payload

Figure 1: Comparison of Alkyl vs. PEG linkers. Alkyl linkers allow hydrophobic collapse (aggregation), while PEG linkers recruit a hydration shell to solubilize the payload.

Part 2: Critical Parameters in Linker Design

Successful conjugation requires tuning two specific PEG parameters: Chain Length and Dispersity .

Optimization of Chain Length (The "Sweet Spot")

Linker length influences both binding affinity and pharmacokinetics.

PEG LengthUnits (n)Hydrodynamic RadiusImpact on ConjugateRecommended Application
Short 2 – 4Small (< 10 Å)Minimal shielding; risk of aggregation if payload is very hydrophobic.Biotinylation, Crosslinking surface proteins.
Medium 8 – 12OptimalThe Sweet Spot. Balances solubility with minimal steric hindrance.ADCs, Fluorophore labeling.
Long 24+Large (> 30 Å)Excellent solubility but high steric hindrance. Can block antibody binding sites.[1]Pegylation for half-life extension (not payload delivery).[2]
Polydisperse vs. Discrete (dPEG®)

For decades, "PEGylation" implied using polydisperse mixtures (a bell curve of chain lengths). In modern drug development, this is unacceptable due to CMC (Chemistry, Manufacturing, and Controls) regulations.

  • Polydisperse PEG: A mixture (e.g., PEG 2000 Da might contain chains of n=40 to n=50). Hard to characterize; inconsistent PK.

  • Discrete PEG (dPEG®): Synthesized as a single molecular weight species (e.g., exactly n=12).

    • Advantage:[1][3][4][5] Simplifies mass spectrometry characterization.

    • Advantage:[1][3][4][5][6] Ensures batch-to-batch reproducibility, a critical requirement for FDA/EMA approval.

Part 3: Application Case Study – Antibody-Drug Conjugates (ADCs)

In ADCs, the linker determines the therapeutic window. Research indicates that increasing PEG length from n=2 to n=8-12 significantly improves pharmacokinetics by reducing plasma clearance rates.

Mechanistic Logic:

  • Short Linkers (n=2-4): The hydrophobic drug is exposed. The liver (non-target) rapidly clears these "greasy" molecules.

  • Optimal Linkers (n=8-12): The hydration shell masks the drug. The ADC circulates longer, increasing the probability of reaching the tumor.

  • Result: Higher tumor uptake and lower off-target toxicity.

ADC_PK cluster_short Short PEG (n=2-4) cluster_opt Discrete PEG (n=8-12) Start ADC Design Choice Short Low Solubility Start->Short Opt High Solubility Start->Opt Agg Aggregation Short->Agg Clear Rapid Liver Clearance Agg->Clear Shield Stealth Effect Opt->Shield Tumor High Tumor Uptake Shield->Tumor

Figure 2: Impact of PEG linker length on ADC Pharmacokinetics. Optimized lengths (n=8-12) prevent rapid clearance and enhance tumor delivery.

Part 4: Validated Protocol – NHS-PEG4-Biotin Labeling

This protocol describes the conjugation of a discrete NHS-PEG4-Biotin to an IgG antibody.[6] This specific linker length (n=4) is the industry standard for biotinylation because it provides enough reach for Streptavidin binding without causing steric hindrance.

Pre-Requisite Check:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.2–7.5.

  • CRITICAL WARNING: The buffer must be Amine-Free . Do NOT use Tris, Glycine, or BSA. These contain primary amines that will compete with the antibody for the NHS ester, ruining the reaction.[7]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Equilibrate the NHS-PEG4-Biotin vial to room temperature before opening to prevent moisture condensation (NHS esters hydrolyze rapidly in water).[4]

    • Dissolve NHS-PEG4-Biotin in anhydrous DMSO or DMF to a concentration of 10 mM. Prepare immediately before use.

  • Calculations (Stoichiometry):

    • Target: 20-fold molar excess of Biotin to Antibody (for a 2 mg/mL IgG solution).

    • Why? NHS hydrolysis competes with the conjugation. A 20x excess ensures sufficient labeling (typically 3–5 biotins per antibody).[7][8]

  • Conjugation Reaction:

    • Add the calculated volume of NHS-PEG4-Biotin to the antibody solution.[6][8]

    • Mix gently (do not vortex vigorously).

    • Incubate on ice for 2 hours or at room temperature for 30 minutes.

  • Purification (Removal of Free Biotin):

    • Use a Desalting Column (e.g., Zeba Spin or PD-10) or Dialysis Cassette (MWCO 10k).

    • Validation: This step is crucial.[9] Free biotin will compete with the labeled antibody for Streptavidin binding sites in downstream applications.

  • Quality Control (HABA Assay):

    • Use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify biotin incorporation.[7][8]

    • HABA binds Avidin (orange). Biotin displaces HABA (absorbance decreases at 500 nm).[7]

    • Target: 3–6 biotins per IgG. <3 is weak signal; >8 may cause precipitation or inactivity.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive text on bioconjugation chemistry and PEGylation strategies).

  • Lyon, R. P., et al. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. Nature Biotechnology, 33(7), 733–735. (Seminal paper on PEG shielding in ADCs).

  • Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotin Instructions. (Standard protocol for hydrophilic biotinylation).

  • BroadPharm. PEG Linkers: Empowering ADC Development. (Technical overview of discrete PEG advantages).

  • Quanta BioDesign (Vector Labs). dPEG® Technology: Discrete Polyethylene Glycol.[10] (Detailed explanation of monodispersity vs. polydispersity).

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Activation of Biotin-PEG4-Acid with EDC and NHS

Introduction: The Rationale for EDC/NHS Chemistry in Biotinylation In the realm of bioconjugation, the covalent attachment of biotin to proteins, antibodies, and other biomolecules is a cornerstone technique for a myriad...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for EDC/NHS Chemistry in Biotinylation

In the realm of bioconjugation, the covalent attachment of biotin to proteins, antibodies, and other biomolecules is a cornerstone technique for a myriad of applications, including immunoassays, affinity purification, and cellular imaging.[1][2] The biotin-avidin interaction, characterized by its high affinity and specificity, provides a robust and versatile tool for molecular detection and isolation.[3] This application note provides a detailed protocol and the underlying chemical principles for activating Biotin-PEG4-acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This process creates a stable, amine-reactive Biotin-PEG4-NHS ester, ready for efficient conjugation to primary amines on a target molecule.[4][5]

The polyethylene glycol (PEG) spacer in Biotin-PEG4-acid serves a dual purpose. It enhances the water solubility of the biotinylation reagent and, consequently, the resulting biotinylated molecule, which helps to mitigate aggregation issues often encountered with labeled proteins.[6][7] Furthermore, the flexible PEG linker minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.[7]

The choice of EDC and NHS for the activation of the terminal carboxylic acid of Biotin-PEG4-acid is predicated on well-established carbodiimide chemistry.[8] EDC is a zero-length crosslinker, meaning it facilitates the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[9] However, the O-acylisourea intermediate formed upon the reaction of EDC with a carboxyl group is highly unstable in aqueous environments and prone to hydrolysis, which would regenerate the original carboxyl group.[10][11] This is where NHS plays a crucial role. NHS efficiently traps the transient O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[9][10] This two-step approach significantly enhances the coupling efficiency compared to using EDC alone.[12]

This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step instructions to ensure successful and reproducible activation of Biotin-PEG4-acid.

The Chemistry of Activation: A Two-Step Mechanism

The activation of Biotin-PEG4-acid with EDC and NHS is a sequential, two-step process that occurs in an aqueous environment. A thorough understanding of this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the O-Acylisourea Intermediate

The reaction is initiated by the addition of EDC to a solution containing Biotin-PEG4-acid. The carbodiimide moiety of EDC reacts with the carboxyl group of the Biotin-PEG4-acid to form a highly reactive O-acylisourea intermediate.[10][11] This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[13]

Step 2: NHS-Ester Formation

The highly unstable O-acylisourea intermediate can either react with a primary amine or be hydrolyzed by water. To prevent the latter and increase the overall efficiency of the subsequent conjugation, NHS is introduced. NHS acts as a stabilizing agent by reacting with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[9][12] This NHS-ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, yet it readily reacts with primary amines to form a stable amide bond.[10]

Below is a visual representation of the activation mechanism:

G cluster_0 Step 1: O-Acylisourea Formation cluster_1 Step 2: NHS-Ester Formation cluster_2 Subsequent Reaction Biotin-PEG4-COOH Biotin-PEG4-Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate (unstable) Biotin-PEG4-COOH->O-Acylisourea + EDC (pH 4.5-6.0) EDC EDC EDC->O-Acylisourea NHS_Ester Biotin-PEG4-NHS Ester (amine-reactive) O-Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Conjugate Biotinylated Molecule (Stable Amide Bond) NHS_Ester->Conjugate + Primary Amine (pH 7-9) Primary_Amine Primary Amine (e.g., on a protein) Primary_Amine->Conjugate

Caption: Reaction mechanism of Biotin-PEG4-acid activation.

Materials and Reagents

Ensuring the quality and proper handling of all reagents is paramount for a successful activation reaction.

ReagentRecommended GradeStorage ConditionsNotes
Biotin-PEG4-acid≥95% Purity-20°C, desiccated
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)≥98% Purity-20°C, desiccatedHighly hygroscopic. Equilibrate to room temperature before opening.[14]
NHS (N-hydroxysuccinimide)≥98% PurityRoom temperature, desiccated
Activation BufferAnhydrous, amine-freeRoom temperature0.1 M MES, pH 4.5-6.0 is recommended.[13] Avoid phosphate buffers at this stage.
Organic SolventAnhydrous DMSO or DMFRoom temperatureFor initial solubilization of Biotin-PEG4-acid if necessary.
Quenching ReagentReagent GradeRoom temperaturee.g., 2-Mercaptoethanol or hydroxylamine.[9][15]

Detailed Step-by-Step Protocol

This protocol outlines the activation of Biotin-PEG4-acid to its NHS-ester form. The subsequent conjugation to an amine-containing molecule is a separate process.

Reagent Preparation
  • Equilibrate Reagents: Allow EDC and Biotin-PEG4-acid vials to equilibrate to room temperature before opening to prevent moisture condensation.[14]

  • Prepare Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to 6.0. It is critical to use a buffer free of primary amines and carboxylates.[13]

  • Prepare Biotin-PEG4-acid Stock Solution: Dissolve Biotin-PEG4-acid in a minimal amount of anhydrous DMSO or DMF before diluting with the Activation Buffer to the desired final concentration (e.g., 10-100 mM).

  • Prepare EDC and NHS Stock Solutions: Immediately before use, prepare concentrated stock solutions of EDC and NHS in the Activation Buffer. Do not store these solutions as they are susceptible to hydrolysis.[3][14] A common starting concentration is 100-200 mM.

Activation Reaction

The following workflow provides a general guideline. Optimal molar ratios and reaction times may need to be determined empirically for specific applications.

G A 1. Dissolve Biotin-PEG4-acid in Activation Buffer (pH 6.0) B 2. Add EDC Stock Solution (e.g., 1.5 eq) A->B C 3. Add NHS Stock Solution (e.g., 3 eq) B->C D 4. Incubate at Room Temperature (15-30 minutes) C->D E 5. Activated Biotin-PEG4-NHS Ester is ready for conjugation D->E

Caption: Experimental workflow for Biotin-PEG4-acid activation.

  • To the dissolved Biotin-PEG4-acid solution, add the freshly prepared EDC stock solution. A common starting point is a 1.5 to 2-fold molar excess of EDC over Biotin-PEG4-acid.[13]

  • Immediately add the freshly prepared NHS stock solution. A 2 to 5-fold molar excess of NHS over Biotin-PEG4-acid is typically recommended.[13]

  • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.[3][13]

Post-Activation and Considerations for Conjugation

The resulting Biotin-PEG4-NHS ester solution is now ready for conjugation to a primary amine-containing molecule.

  • Immediate Use: It is highly recommended to use the activated Biotin-PEG4-NHS ester immediately, as the NHS-ester is susceptible to hydrolysis, especially at neutral to alkaline pH.[3][5]

  • pH Adjustment for Conjugation: The reaction of the NHS-ester with a primary amine is most efficient at a pH of 7.2-8.5.[13][16] Therefore, the pH of the reaction mixture should be raised to this range before adding the amine-containing molecule. A phosphate-based buffer (e.g., PBS) is suitable for this step.[13]

  • Quenching (Optional but Recommended): If the activated biotin is not used immediately or if there is a need to stop the reaction, a quenching reagent can be added. Common quenching agents include 2-mercaptoethanol, hydroxylamine, Tris, or glycine, which will react with and consume the NHS-esters.[9][10][15]

Optimization and Troubleshooting

Achieving high efficiency in the activation and subsequent conjugation steps often requires optimization of several key parameters.

ParameterRecommendationRationale
pH of Activation pH 4.5-6.0Maximizes the efficiency of EDC-mediated carboxyl activation while minimizing hydrolysis of the O-acylisourea intermediate.[13]
Molar Ratios (EDC:NHS:Biotin) Start with 1.5:3:1A molar excess of EDC and NHS drives the reaction towards the formation of the NHS-ester. However, excessive amounts can lead to side reactions and complicate purification.[13][17]
Reaction Time 15-30 minutes at RTSufficient time for activation. Longer incubation times can increase the risk of hydrolysis of the NHS-ester.[3]
Buffer Choice Amine- and carboxyl-free buffers (e.g., MES) for activation.Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended reaction, while carboxyl-containing buffers (e.g., acetate) can be activated by EDC.[3][13]
Reagent Quality Use fresh, high-purity reagents.EDC is particularly sensitive to moisture. Hydrolyzed reagents will have significantly reduced or no activity.[14]

Common Issues and Solutions:

  • Low Conjugation Efficiency:

    • Cause: Hydrolysis of EDC or the NHS-ester.

    • Solution: Ensure all reagents are fresh and handled under anhydrous conditions where possible. Prepare EDC and NHS solutions immediately before use. Use the activated biotin promptly.

  • Precipitation/Aggregation:

    • Cause: The pH of the reaction buffer may be close to the isoelectric point (pI) of a protein being conjugated.[16]

    • Solution: Adjust the pH of the conjugation buffer to be at least 1-2 units away from the pI of the protein.

Conclusion

The activation of Biotin-PEG4-acid with EDC and NHS is a robust and efficient method for preparing an amine-reactive biotinylation reagent. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can achieve high yields of activated biotin, leading to successful and reproducible bioconjugation outcomes. The hydrophilic and flexible PEG spacer of Biotin-PEG4-acid further enhances its utility, making it an excellent choice for a wide range of applications in drug discovery and life sciences research.

References

  • Vertex AI Search. BIOTIN-PEG4-NHS ESTER DESCRIPTION SPECIFICATIONS.
  • GoldBio. Biotin‐PEG4‐NHS Ester.
  • BroadPharm. Biotin-PEG4-NHS ester, 459426-22-3.
  • Royal Society of Chemistry. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
  • Benchchem. Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Benchchem. Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Benchchem. Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Thermo Fisher Scientific. EZ-Link Micro NHS-PEG4-Biotinylation Kit User Guide.
  • Thermo Fisher Scientific. instructions - edc.
  • Benchchem. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • ResearchGate. What is the best and reliable approach to prepare EDC/NHS solution?.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • PubMed. Amine coupling through EDC/NHS: a practical approach.
  • PubMed. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • Thermo Fisher Scientific. EZ-Link NHS-PEG4-Biotin.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Sigma-Aldrich. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy.
  • Vector Labs. Bioconjugation And Its Use In Biomolecular Research.

Sources

Application

using Biotin-PEG4-acid in solid phase peptide synthesis (SPPS)

Application Note: Optimized Strategies for N-Terminal and Side-Chain Biotinylation using Biotin-PEG4-Acid in Fmoc-SPPS Introduction The "Avidin-Biotin" bridge is a cornerstone of bio-affinity applications, yet standard b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for N-Terminal and Side-Chain Biotinylation using Biotin-PEG4-Acid in Fmoc-SPPS

Introduction

The "Avidin-Biotin" bridge is a cornerstone of bio-affinity applications, yet standard biotinylation often fails due to the "buried ligand" effect. When biotin is coupled directly to a peptide without a spacer, it frequently lacks the steric freedom to penetrate the deep binding pocket of Streptavidin (~9 Å depth).

Biotin-PEG4-acid (Biotin-PEG4-carboxylic acid) solves this by introducing a hydrophilic tetraethylene glycol (PEG) spacer.[1][2] This Application Note details the integration of this reagent into Fmoc Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acid coupling, this reagent requires specific handling to maximize efficiency and minimize cost.[1]

Key Advantages:

  • Steric Accessibility: The ~16-atom spacer ensures high-affinity binding to Streptavidin.[3]

  • Solubility: The PEG chain counteracts the hydrophobicity of the biotin fused-ring system, preventing peptide aggregation.

  • Versatility: Compatible with both N-terminal and orthogonal side-chain labeling.[1]

Technical Specifications & Pre-Synthesis Planning

FeatureSpecificationImpact on SPPS
Chemical Formula C₂₁H₃₇N₃O₈SBehaves as a bulky non-canonical amino acid.[1]
Solubility DMSO, DMF, WaterHighly soluble in DMF; no need for NMP unless peptide sequence dictates.[1]
Reactive Group Carboxylic Acid (-COOH)Requires activation (HATU/DIEA or DIC/Oxyma) to form amide bonds.[1]
Linker Length ~20 Å (PEG4)Optimal for overcoming Streptavidin steric hindrance.[1]
Cleavage Stability Stable in 95% TFACompatible with standard Fmoc cleavage cocktails.
Strategic Decision: Labeling Site

Before synthesis, determine the labeling site based on the biological application:

  • N-Terminal Labeling: Simplest method. Performed at the end of the synthesis.

  • Side-Chain Labeling (Internal): Requires Orthogonal Protection . You must use a Lysine derivative with a side-chain protecting group that can be removed without cleaving the peptide from the resin (e.g., Lys(Mtt) or Lys(ivDde)).[4]

Protocol A: N-Terminal Biotinylation (Standard)

Use this protocol for labeling the N-terminus of the peptide.

Reagents:

  • Biotin-PEG4-acid[1][2][3][5][6][7][8][9]

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (Diisopropylethylamine).[1]

  • Resin: Rink Amide or Wang resin (pre-loaded).[1]

Step-by-Step Procedure:

  • Final Deprotection: Remove the final Fmoc group from the N-terminus using 20% Piperidine in DMF (2 x 10 min). Wash resin 5x with DMF.

  • Activation (The "Pre-activation" Step):

    • Note: Biotin-PEG4-acid is expensive.[1] Unlike amino acids (used at 5-10 eq), use 1.5 to 2.0 equivalents relative to resin loading.[1]

    • Dissolve 2.0 eq Biotin-PEG4-acid and 1.95 eq HATU in minimal dry DMF.

    • Add 4.0 eq DIEA.

    • Allow to activate for 1-2 minutes (solution may turn yellow).[1]

  • Coupling:

    • Add the activated solution to the resin.

    • Incubate: Shake at room temperature for 2 to 4 hours . (Longer time compensates for lower concentration).[1]

    • Optional: For difficult sequences, perform a "double couple" (repeat step 2-3 with fresh reagents at 1.0 eq).

  • Washing: Wash resin 5x DMF, 3x DCM.

  • Validation: Perform a Kaiser Test.

    • Result: The beads should remain white/colorless (indicating no free amines). If blue, re-couple.[1]

Protocol B: Site-Specific Side-Chain Labeling (Advanced)

Use this protocol to label a specific Lysine residue in the middle of the sequence.

Critical Reagent: Fmoc-Lys(Mtt)-OH (Methyltrityl protection). Why Mtt? It is acid-labile but much more sensitive than the standard Boc/tBu groups. It can be removed with 1% TFA while leaving other side chains intact.

Workflow Visualization:

Orthogonal_Strategy Start Resin-Peptide-Lys(Mtt)-Fmoc Step1 1. Complete Peptide Assembly (Final Fmoc on N-term) Start->Step1 Step2 2. Selective Mtt Removal (1% TFA in DCM) Step1->Step2 Orthogonal Deprotection Step3 3. Biotin-PEG4 Coupling (HATU/DIEA) Step2->Step3 Labeling Step4 4. Final Fmoc Removal (N-terminus) Step3->Step4 End Final Cleavage (95% TFA) Step4->End

Figure 1: Orthogonal deprotection strategy using Lys(Mtt) allows biotinylation of side chains while the peptide remains anchored to the resin.[4][5][10]

Step-by-Step Procedure:

  • Assembly: Synthesize the full peptide using Fmoc-Lys(Mtt)-OH at the desired position. Leave the N-terminal Fmoc ON to prevent biotinylating the N-terminus.

  • Selective Mtt Removal:

    • Wash resin 3x with DCM.

    • Treat resin with 1% TFA / 5% TIS / 94% DCM (Flow wash method).[1]

    • Technique: Apply solution for 2 mins, drain, repeat 5-10 times.[1]

    • Visual Check: The solution will turn yellow (trityl cation). Stop when the solution drains colorless.

    • Neutralization: Immediately wash with 5% DIEA in DMF (3x) to neutralize the resin.

  • Coupling: Follow Protocol A (Steps 2-3) to couple Biotin-PEG4-acid to the now-free Lysine epsilon-amine.

  • Finalization: Remove the N-terminal Fmoc (if required) and proceed to cleavage.

Cleavage and Isolation (The "Methionine" Warning)

Standard cleavage cocktails are generally safe for Biotin-PEG4, but if your peptide contains Methionine (Met) , the biotin sulfone/sulfoxide formation is a high risk due to the oxidation potential of the biotin sulfur atom.

Recommended Cocktail (Reagent H equivalent):

  • TFA (Trifluoroacetic acid): 82.5%[1]

  • Phenol: 5%[11][12][13][14]

  • Thioanisole: 5%[11][12][13][14]

  • Water: 2.5%[15]

  • EDT (1,2-Ethanedithiol): 2.5% (Critical scavenger for biotin/Met protection)[1][14]

  • Ammonium Iodide (NH₄I): 2.5% (Reduces Met-sulfoxide back to Met in situ)[1]

Procedure:

  • Incubate resin in cocktail for 2.5 - 3 hours.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and lyophilize.

Quality Control & Validation

MethodPurposeAcceptance Criteria
HPLC Purity CheckBiotin-PEG4 adds hydrophilicity; expect a shift to earlier retention time compared to the naked peptide.
ESI-MS Identity ConfirmationMass shift: +473.5 Da (approximate mass of Biotin-PEG4-acid residue - H₂O).[1]
HABA Assay Functional CheckUses 4'-hydroxyazobenzene-2-carboxylic acid.[1][9] Displacement of HABA from Avidin by the biotinylated peptide causes a decrease in absorbance at 500nm.

References

  • Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotin Instructions.[1] (Adapted for solid phase logic).[1][16] Link

  • Vector Laboratories. Fmoc-N-Lys-(dPEG®4-biotin)-OH Specifications and Applications.[1]Link[1]

  • BroadPharm. Biotin-PEG4-acid: Structure and Properties.Link[1]

  • LifeTein. Reagent H: Cleavage Cocktail for Methionine Containing Peptides.[12][14]Link[1]

  • Merck (Sigma-Aldrich). Novabiochem® Peptide Synthesis: Orthogonal Protecting Groups (Mtt/Dde).Link[1]

Sources

Method

optimizing EDC/NHS coupling ratio for Biotin-PEG4-acid

Application Note: Precision Biotinylation of Proteins using Biotin-PEG4-Acid Subtitle: Optimizing EDC/NHS Coupling Ratios and pH Environments for High-Fidelity Conjugation Abstract This guide details the optimization of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Biotinylation of Proteins using Biotin-PEG4-Acid

Subtitle: Optimizing EDC/NHS Coupling Ratios and pH Environments for High-Fidelity Conjugation

Abstract

This guide details the optimization of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling strategies specifically for Biotin-PEG4-acid . Unlike pre-activated NHS-esters, Biotin-PEG4-acid requires in situ activation. This protocol addresses the common failure modes of "one-pot" reactions—specifically protein aggregation and low conjugation efficiency—by implementing a Two-Step Activation Strategy . We focus on the critical interplay between pH, stoichiometry, and quenching to ensure precise labeling (3–5 biotins per IgG) while preserving protein bioactivity.

Scientific Foundation & Mechanism

Why Biotin-PEG4-Acid?

Standard biotin reagents often lead to protein aggregation due to the hydrophobicity of the biotin valeric acid side chain. Biotin-PEG4-acid incorporates a hydrophilic polyethylene glycol (PEG) spacer (


) which:
  • Increases Solubility: Prevents aggregation of labeled antibodies.

  • Reduces Steric Hindrance: The ~29 Å spacer arm allows better access of avidin/streptavidin to the biotin pocket.

  • Versatility: The terminal carboxyl group (-COOH) allows conjugation to primary amines (-NH2) via EDC chemistry.[1]

The Chemistry of EDC/NHS Coupling

The reaction proceeds in two distinct phases with conflicting pH requirements.[2]

  • Phase 1 (Activation): EDC reacts with the carboxyl group on Biotin-PEG4-acid to form an unstable O-acylisourea intermediate. This is most stable and efficient at pH 4.5–6.0 . NHS is added to convert this unstable intermediate into a stable, amine-reactive NHS-ester.[1][3]

  • Phase 2 (Conjugation): The NHS-ester reacts with primary amines (Lysine residues) on the target protein to form a stable amide bond.[4] This nucleophilic attack requires a deprotonated amine, occurring optimally at pH 7.2–8.5 .

Critical Insight: Attempting this in a single step (mixing Protein + Biotin-Acid + EDC) at pH 7.0 results in low activation efficiency and high risk of protein-protein crosslinking (since proteins also contain carboxyls).

ReactionMechanism

Critical Optimization Parameters

The "Golden Ratios" (Stoichiometry)

Optimization requires controlling two distinct ratios:

Ratio TypeRecommended ValueRationale
EDC : Biotin-Acid 1.2 : 1 Use a slight molar excess of EDC to drive full activation of the Biotin carboxyls. Huge excess is avoided to prevent carryover.
NHS : EDC 1.1 : 1 NHS must be present in molar equivalence (or slight excess) to EDC to capture the O-acylisourea immediately.
Biotin : Protein*10 : 1 to 20 : 1 Targeting Antibodies (IgG): A 15-fold molar excess of activated Biotin usually yields 3–5 biotins/IgG. Targeting BSA: Higher ratios (30:1) may be needed due to high lysine content.
Buffer Systems
  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.[2]0. (Citrate is a carboxylate and must be avoided as it competes for EDC).

  • Coupling Buffer: 1X PBS (Phosphate Buffered Saline), pH 7.2–7.5. (Tris or Glycine must be avoided as they are primary amines).[5]

Detailed Experimental Protocol

Objective: Conjugate Biotin-PEG4-acid to 1 mg of IgG (150 kDa).

Phase 1: Preparation & Calculations
  • Calculate Molar Equivalents:

    • IgG Mass: 1 mg

    • IgG MW: 150,000 g/mol

      
       6.67 nmol IgG.
      
    • Target Excess: 20-fold.

    • Required Biotin:

      
      .
      
    • Biotin-PEG4-Acid MW (approx 450-500 Da depending on exact derivative). Let's assume MW = 480 g/mol .

    • Mass Biotin needed:

      
      .
      
  • Prepare Stock Solutions (Immediately before use):

    • Biotin Stock: Dissolve Biotin-PEG4-acid in dry DMSO to 10 mM.

    • EDC Stock: Dissolve 10 mg EDC in 1 mL MES Buffer (Fresh!).

    • NHS Stock: Dissolve 10 mg NHS in 1 mL MES Buffer.

Phase 2: The "Zero-Crosslink" Activation (Step 1)

This step creates the reactive Biotin-NHS-ester in a separate tube.

  • In a microcentrifuge tube, combine:

    • Calculated volume of Biotin-PEG4-acid .

    • EDC at 1.2x molar excess to Biotin.

    • NHS at 1.2x molar excess to Biotin.

    • Bring volume to 100 µL with MES Buffer (pH 6.0) .

  • Incubate for 15 minutes at room temperature (RT).

  • Pro Tip (Quenching EDC): Add 2-Mercaptoethanol (final conc. 20 mM) to the activation mix and incubate for 2 minutes.

    • Why? This scavenges unreacted EDC. If active EDC is transferred to the protein solution, it will crosslink the protein's own carboxyls and amines (aggregation). The 2-ME does not react with the NHS-ester formed.

Phase 3: Conjugation (Step 2)
  • Ensure your Protein (IgG) is in PBS (pH 7.2) . If it is in Tris, dialyze it first.

  • Add the Activated/Quenched Biotin Mix (from Phase 2) to the Protein solution.

  • Incubate for 2 hours at RT or Overnight at 4°C.

  • Stop Reaction: Add Hydroxylamine or Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins. This quenches the unreacted NHS-esters.[2]

Phase 4: Purification

Remove excess free biotin using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated with PBS. Dialysis is also acceptable but slower.

Workflow

Quality Control: HABA Assay

To validate the coupling ratio (Biotin:Protein), use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement assay.

  • Principle: HABA binds Avidin (Absorbance at 500nm).[6] Biotin displaces HABA (Absorbance decreases).[7]

  • Protocol:

    • Measure

      
       of HABA/Avidin reagent (
      
      
      
      ).[6][8][9]
    • Add biotinylated sample.[4][5][6][7][8][10][11][12] Measure

      
       again (
      
      
      
      ).[6][9]
  • Calculation:

    
    
    
    • Divide Moles Biotin by Moles Protein to get the Ratio.

    • Target: 3–5 Biotins per IgG.[5][10]

Troubleshooting Guide

ObservationRoot CauseSolution
Precipitation during coupling EDC crosslinked the protein.Use the Two-Step protocol. Ensure EDC is quenched with 2-ME before adding to protein.[2]
Low Biotinylation Ratio (<1) Hydrolysis of NHS-ester.Ensure Activation buffer is pH < 6.0. Use dry DMSO for Biotin stock. Work fast after activation.
No Signal in Assay Primary amines in buffer.Ensure protein is in PBS, not Tris/Glycine/Azide. Dialyze before starting.

References

  • Thermo Fisher Scientific. EDC Crosslinking Chemistry and Protocol. Retrieved from

  • Hermanson, G. T. (2013).[13] Bioconjugate Techniques (3rd Edition).[3] Academic Press.[14] (Chapter on Zero-Length Crosslinkers).

  • Sigma-Aldrich. Biotin Quantitation Kit (HABA Assay) Technical Bulletin. Retrieved from

  • National Institutes of Health (NIH). Optimization of Critical Parameters for Carbodiimide Mediated Production. Retrieved from

  • Thermo Fisher Scientific. EZ-Link™ NHS-PEG4-Biotin Instructions. Retrieved from

Sources

Application

High-Efficiency Biotinylation of Nanoparticles using Biotin-PEG4-Acid

Application Note & Technical Guide Introduction & Scientific Rationale The functionalization of nanoparticles (NPs) with biotin is a cornerstone of targeted drug delivery and biosensing, exploiting the femtomolar affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction & Scientific Rationale

The functionalization of nanoparticles (NPs) with biotin is a cornerstone of targeted drug delivery and biosensing, exploiting the femtomolar affinity (


) of the biotin-avidin interaction. However, direct conjugation of biotin to nanoparticle surfaces often leads to steric hindrance , where the biotin moiety is buried within the protein corona or surface ligands, rendering it inaccessible to the deep binding pocket of Streptavidin.

This guide details the synthesis of biotinylated nanoparticles using Biotin-PEG4-Acid . Unlike zero-length crosslinkers, the PEG4 (polyethylene glycol) spacer provides critical advantages:

  • Conformational Flexibility: It extends the biotin ~29 Å away from the particle surface, ensuring accessibility to the Streptavidin binding pocket.

  • Solubility: The hydrophilic PEG chain mitigates the hydrophobicity of the biotin headgroup, reducing particle aggregation during synthesis.[1]

  • Bio-Inertness: PEG reduces non-specific protein adsorption (fouling) in complex biological media.

Mechanism of Action

The protocol utilizes Carbodiimide Chemistry (EDC/NHS coupling). The terminal carboxylic acid (-COOH) of the Biotin-PEG4-Acid is activated to form a semi-stable amine-reactive NHS ester, which then forms a stable amide bond with amine-functionalized nanoparticles (NP-NH


).

Chemical Workflow & Visualization

The following diagram illustrates the two-step activation and conjugation process, highlighting the critical pH shift required for optimal efficiency.

BiotinylationWorkflow BiotinAcid Biotin-PEG4-Acid (Carboxyl Group) Activation Activation Step (pH 5.0 - 6.0) + EDC / Sulfo-NHS BiotinAcid->Activation Dissolve in DMSO/MES Intermediate Semi-Stable NHS-Ester Activation->Intermediate O-acylisourea formation Conjugation Conjugation Step (pH 7.2 - 8.0) Intermediate->Conjugation Mix with NPs Nanoparticle Amine-Functionalized NP (NP-NH2) Nanoparticle->Conjugation Nucleophilic Attack FinalProduct Biotin-PEG4-NP (Stable Amide Bond) Conjugation->FinalProduct Amide Bond Formation

Figure 1: Reaction pathway for EDC/NHS-mediated conjugation of Biotin-PEG4-Acid to amine-functionalized nanoparticles.

Protocol: Biotinylation of Amine-Functionalized Gold Nanoparticles (AuNPs)

Prerequisites:

  • Starting Material: Citrate-stabilized AuNPs must be ligand-exchanged with an aminated linker (e.g., Cysteamine or PEG-Amine) prior to this protocol, or purchase commercial AuNP-NH

    
    .
    
  • Purity: Ensure NPs are free of primary amines (Tris, Glycine) which compete with the reaction.[2]

Materials Checklist
ReagentSpecificationPurpose
Biotin-PEG4-Acid High Purity (>95%)Target Ligand
EDC 1-ethyl-3-(3-dimethylaminopropyl)carbodiimideCarboxyl Activator
Sulfo-NHS N-hydroxysulfosuccinimideStabilizer (increases efficiency)
Activation Buffer 50 mM MES, pH 5.5Optimal pH for EDC
Reaction Buffer 1X PBS, pH 7.4 (Amine-free)Optimal pH for Amine attack
Stock Solvent Anhydrous DMSO or DMFSolubilizing Biotin-PEG4-Acid
Step-by-Step Methodology
Phase 1: Activation of Biotin-PEG4-Acid

Rationale: Hydrolysis of the NHS-ester is rapid at high pH. We perform activation at pH 5.5 to preserve the intermediate before adding the nanoparticles.

  • Prepare Stock Solution: Dissolve Biotin-PEG4-Acid in anhydrous DMSO to a concentration of 10 mg/mL (approx. 20 mM).

    • Note: This stock can be stored at -20°C for 1 month.

  • Prepare Activation Mix: In a microcentrifuge tube, combine:

    • 100

      
      L Activation Buffer (MES, pH 5.5).
      
    • 10

      
      L Biotin-PEG4-Acid Stock.
      
    • Add EDC to a final concentration of 5 mM.

    • Add Sulfo-NHS to a final concentration of 10 mM.

  • Incubate: React for 15 minutes at room temperature (RT) with gentle agitation. Do not exceed 20 minutes to prevent hydrolysis.

Phase 2: Conjugation to Nanoparticles
  • Buffer Exchange NPs: Ensure 1 mL of AuNP-NH

    
     (OD ~1.0) is in 1X PBS (pH 7.4) . If in water, add 10X PBS to adjust.
    
  • Mix: Add the Activated Biotin Mix (from Phase 1) to the AuNP solution .

    • Recommended Ratio: Aim for a 500:1 to 1000:1 molar excess of Biotin-to-NP to ensure saturation, depending on NP size.

  • Incubate: React for 2 hours at RT on a rotator.

  • Quench: Add Hydroxylamine or Glycine (final conc. 10 mM) and incubate for 10 minutes to quench unreacted NHS esters.

Phase 3: Purification

Crucial Step: Free biotin interferes with quantification assays and biological targeting.

  • Centrifugation: Centrifuge NPs at a speed appropriate for their size (e.g., 12,000 x g for 30nm AuNPs) for 15 minutes.

  • Wash: Remove supernatant carefully. Resuspend the pellet in fresh PBS.

  • Repeat: Perform the wash step 3 times to ensure complete removal of free biotin.

  • Resuspend: Store final conjugate in PBS at 4°C.

Quality Control: HABA/Avidin Quantification Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is the industry standard for quantifying biotin density. HABA binds Avidin weakly (


) forming a red complex. Biotin (

) displaces HABA, causing a decrease in absorbance at 500 nm.[3]
HABA Assay Logic

HABA_Assay Step1 Initial State: Avidin-HABA Complex (Red/Orange, Abs @ 500nm) Step2 Add Biotinylated NPs Step1->Step2 Step3 Displacement Reaction: Biotin kicks out HABA Step2->Step3 Step4 Final State: Avidin-Biotin (Colorless) + Free HABA Step3->Step4 Decrease in Abs 500nm

Figure 2: Principle of the HABA displacement assay for biotin quantification.

Protocol
  • Reagent: Prepare HABA/Avidin solution (commercial kits available, e.g., Thermo Scientific Pierce).

  • Blank: Measure Absorbance (500 nm) of 900

    
    L HABA/Avidin reagent + 100 
    
    
    
    L PBS (
    
    
    ).
  • Sample: Measure Absorbance (500 nm) of 900

    
    L HABA/Avidin reagent + 100 
    
    
    
    L Biotin-NP (
    
    
    ).
  • Calculation:

    
    
    
    
    
    (Where
    
    
    is the extinction coefficient of HABA/Avidin and
    
    
    is path length).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
NP Aggregation Loss of surface charge (Zeta potential shift)1. Reduce EDC concentration.2. Add 0.05% Tween-20 to reaction buffer.3. Ensure PEG density is high enough to provide steric stability.
Low Biotin Yield Hydrolysis of NHS ester1. Strictly use dry DMSO for stock.2. Ensure Activation buffer is pH < 6.0.3. Use immediately after activation.
HABA Assay Negative Steric hindrance or low concentration1. Digest NPs (if polymeric) to release biotin.2. Use a fluorescent biotin assay (FluoReporter) for higher sensitivity.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).

  • Thermo Fisher Scientific. Instructions: EZ-Link NHS-PEG4-Biotin. (Detailed properties of PEG4 spacers).

  • Bartczak, D., & Kanaras, A. G. (2011). Preparation of Peptide-Functionalized Gold Nanoparticles Using One Pot EDC/Sulfo-NHS Coupling. Langmuir, 27(16), 10119–10123. (Validation of pH optimization).

  • Sigma-Aldrich. Biotin Quantitation Kit Technical Bulletin. (HABA Assay calculations and interference).

Sources

Method

Purifying Biotinylated Molecules: A Researcher's Guide to Removing Excess Biotin-PEG4-Acid

Introduction: The Importance of Pristine Biotinylated Conjugates Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Pristine Biotinylated Conjugates

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin is harnessed for a multitude of applications, including immunoassays, affinity purification, and cellular imaging. Biotin-PEG4-acid is a popular biotinylation reagent favored for its water-solubility and flexible polyethylene glycol (PEG) spacer, which minimizes steric hindrance.[1]

However, the success of any biotin-streptavidin system hinges on the purity of the biotinylated molecule. A critical, yet often overlooked, step is the efficient removal of excess, unreacted Biotin-PEG4-acid following the conjugation reaction. Failure to do so can lead to a host of downstream problems, including high background noise in assays, reduced binding capacity of streptavidin matrices, and inaccurate quantification of biotin incorporation.[2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective methods for removing unreacted Biotin-PEG4-acid. We will delve into the principles behind each technique, offer step-by-step protocols, and provide guidance on selecting the optimal method for your specific application.

Choosing Your Purification Strategy: A Comparative Overview

The choice of purification method depends on several factors, including the size and stability of your target molecule (protein, antibody, peptide), the scale of your experiment, and the required level of purity. Below is a comparative summary of the most common techniques.

Method Principle Best Suited For Advantages Disadvantages
Dialysis Size-based separation across a semi-permeable membrane.[3]Large proteins and antibodies (>20 kDa).Gentle, simple setup, cost-effective for large volumes.Time-consuming (can take overnight), potential for sample dilution.[2]
Size Exclusion Chromatography (SEC) / Desalting Size-based separation through a porous resin.[4]Proteins, antibodies, and larger peptides.Fast, efficient removal of small molecules, good for buffer exchange.Can lead to sample dilution, potential for protein loss on the column.[5]
Tangential Flow Filtration (TFF) Size-based separation using fluid flow parallel to a membrane.[6]Large-scale purification of proteins and antibodies.Rapid, scalable, can concentrate the sample simultaneously.[7]Requires specialized equipment, potential for membrane fouling.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.[8]Peptides and small, hydrophobic proteins.High resolution, provides a highly pure product.Can denature proteins, requires specialized equipment and expertise.

Protocols for the Removal of Excess Biotin-PEG4-Acid

This section provides detailed, step-by-step protocols for the most common and effective purification methods.

Method 1: Dialysis

Dialysis is a gentle and straightforward method for removing small molecules from solutions containing larger macromolecules.[9] It relies on the principle of diffusion across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).

Causality Behind Experimental Choices: The MWCO of the dialysis membrane is critical. It must be small enough to retain your biotinylated molecule while allowing the much smaller Biotin-PEG4-acid (MW = 491.6 Da) to diffuse out freely. Multiple buffer changes are necessary to maintain a steep concentration gradient, driving the diffusion of the unwanted biotinylation reagent out of the sample.[10]

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery start Hydrate Dialysis Membrane load Load Sample into Cassette start->load dialyze1 Dialyze in Buffer (2-4 hours) load->dialyze1  Place in large volume of buffer change1 Change Buffer dialyze1->change1 dialyze2 Dialyze (4-6 hours) change1->dialyze2 change2 Change Buffer dialyze2->change2 dialyze3 Dialyze Overnight change2->dialyze3 recover Recover Purified Sample dialyze3->recover quantify Quantify Protein and Biotinylation recover->quantify

Caption: Workflow for removing excess biotin via dialysis.

Protocol:

  • Select an appropriate dialysis membrane: Choose a membrane with a MWCO that is at least 10-20 times smaller than the molecular weight of your protein of interest (e.g., for a 50 kDa protein, use a 10 kDa MWCO membrane).

  • Hydrate the membrane: Immerse the dialysis tubing or cassette in the dialysis buffer for at least 30 minutes.

  • Prepare the sample: Place your biotinylation reaction mixture into the hydrated dialysis tubing or cassette, ensuring to leave some space for potential sample expansion.

  • Perform dialysis:

    • Place the sealed dialysis container in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C.[9]

    • Stir the buffer gently on a magnetic stir plate.

    • Change the dialysis buffer after 2-4 hours.

    • Change the buffer again after another 4-6 hours.

    • Allow the final dialysis to proceed overnight.[2]

  • Recover the sample: Carefully remove the purified protein solution from the dialysis container.

  • Quantify: Determine the concentration of your biotinylated protein and assess the degree of biotinylation (see Section 4).

Method 2: Size Exclusion Chromatography (SEC) / Desalting

SEC, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[4] Larger molecules, like your biotinylated protein, cannot enter the pores and elute first, while smaller molecules, like the unreacted Biotin-PEG4-acid, enter the pores and are retarded, eluting later.

Causality Behind Experimental Choices: The key to successful SEC is selecting a resin with an appropriate pore size that effectively separates your large biomolecule from the small biotinylation reagent. Pre-packed desalting columns are a convenient and rapid option for this application.

SEC_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Analysis start Equilibrate SEC Column load Load Sample onto Column start->load elute Elute with Buffer load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV Absorbance) collect->analyze pool Pool Protein-Containing Fractions analyze->pool  Identify protein peak quantify Quantify Protein and Biotinylation pool->quantify

Caption: Workflow for biotin purification using SEC.

Protocol:

  • Select a desalting column: Choose a column with a MWCO suitable for your protein (e.g., 7 kDa or 10 kDa MWCO for most proteins).

  • Equilibrate the column:

    • Remove the storage buffer from the column according to the manufacturer's instructions.

    • Equilibrate the column with 3-5 column volumes of your desired buffer (e.g., PBS).

  • Apply the sample: Load your biotinylation reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the column volume).

  • Elute the sample: Add your desired buffer to the column and begin collecting fractions.

  • Collect and analyze fractions:

    • Your biotinylated protein will elute in the void volume of the column.

    • Monitor the protein elution by measuring the absorbance at 280 nm.

    • Collect the fractions containing your protein of interest.

  • Pool and quantify: Pool the fractions containing the purified biotinylated protein and determine the protein concentration and degree of biotinylation.

Method 3: Tangential Flow Filtration (TFF)

TFF is a rapid and scalable method for separating and purifying biomolecules.[6] In TFF, the sample solution flows parallel to the membrane surface, which minimizes the accumulation of molecules on the membrane and allows for efficient separation of large and small molecules.

Causality Behind Experimental Choices: TFF is particularly advantageous for larger sample volumes. The choice of membrane MWCO is crucial for retaining the biotinylated molecule while allowing the unreacted biotin to pass through into the permeate. The process can be configured for both concentration and diafiltration (buffer exchange).

TFF_Workflow cluster_setup System Setup cluster_processing Sample Processing cluster_recovery Recovery & Analysis start Assemble TFF System equilibrate Equilibrate with Buffer start->equilibrate load Load Sample equilibrate->load concentrate Concentrate Sample (Optional) load->concentrate diafilter Diafilter to Remove Biotin concentrate->diafilter  Add diafiltration buffer recover Recover Purified Retentate diafilter->recover quantify Quantify Protein and Biotinylation recover->quantify

Caption: Workflow for biotin purification via TFF.

Protocol:

  • System setup: Assemble the TFF system with the appropriate membrane cassette (choose a MWCO at least 10-20 times smaller than your protein's molecular weight).

  • Equilibration: Flush the system with your desired buffer to remove any storage solution and equilibrate the membrane.

  • Concentration (Optional): If your sample is dilute, you can first concentrate it by recirculating the sample through the system and collecting the permeate until the desired volume is reached.

  • Diafiltration:

    • Add your desired buffer to the sample reservoir at the same rate that permeate is being removed. This maintains a constant sample volume while washing out the unreacted Biotin-PEG4-acid.

    • Perform diafiltration for at least 5-7 volume exchanges to ensure complete removal of the small molecules.

  • Recovery: Collect the purified, concentrated sample (the retentate).

  • Quantification: Determine the protein concentration and the degree of biotinylation.

Method 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution chromatographic technique that separates molecules based on their hydrophobicity.[11] It is particularly well-suited for the purification of biotinylated peptides.

Causality Behind Experimental Choices: The biotin moiety is hydrophobic, and its addition to a peptide will increase the peptide's overall hydrophobicity. This change in hydrophobicity allows for the separation of the biotinylated peptide from the un-biotinylated peptide and the free Biotin-PEG4-acid using a hydrophobic stationary phase and a gradient of an organic solvent.

RPHPLC_Workflow cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Analysis start Prepare Mobile Phases equilibrate Equilibrate HPLC System start->equilibrate inject Inject Sample equilibrate->inject gradient Run Gradient Elution inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (e.g., Mass Spec) collect->analyze pool Pool Peptide-Containing Fractions analyze->pool  Identify desired peak lyophilize Lyophilize to Obtain Pure Peptide pool->lyophilize

Caption: Workflow for purifying biotinylated peptides with RP-HPLC.

Protocol:

  • Column and mobile phase selection:

    • Choose a C18 reverse-phase column suitable for peptide separations.

    • Prepare your mobile phases. Typically, Mobile Phase A is 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B is 0.1% TFA in acetonitrile.[8]

  • Equilibrate the system: Equilibrate the HPLC column with your starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample: Inject your biotinylation reaction mixture onto the column.

  • Gradient elution: Run a linear gradient of increasing Mobile Phase B to elute the peptides. The biotinylated peptide will elute at a higher concentration of organic solvent than the un-biotinylated peptide.

  • Fraction collection and analysis: Collect fractions and analyze them by mass spectrometry to identify the fractions containing the desired biotinylated peptide.

  • Pooling and lyophilization: Pool the pure fractions and lyophilize to obtain the purified biotinylated peptide.

Quality Control: Quantifying the Degree of Biotinylation

After purification, it is essential to determine the degree of biotinylation, often expressed as the molar ratio of biotin to protein. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common and straightforward colorimetric method for this purpose.[12]

Principle of the HABA Assay: HABA dye binds to avidin, forming a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm.[13] This change in absorbance is proportional to the amount of biotin in the sample.

Protocol (Microplate Format):

  • Prepare HABA/Avidin solution: Prepare the HABA/Avidin pre-mixed solution according to the manufacturer's instructions.

  • Prepare standards: Create a standard curve using known concentrations of free biotin.

  • Assay:

    • Add 180 µL of the HABA/Avidin solution to the wells of a 96-well plate.

    • Add 20 µL of your purified biotinylated protein sample and biotin standards to separate wells.

    • Incubate for 5 minutes at room temperature.[14]

    • Measure the absorbance at 500 nm.

  • Calculate the degree of biotinylation:

    • Determine the concentration of biotin in your sample from the standard curve.

    • Calculate the molar ratio of biotin to your protein using the known protein concentration.

A detailed HABA assay calculator is also available from various suppliers to simplify the calculations.[15]

Troubleshooting Common Issues

Problem Potential Cause Solution
Low protein recovery after purification - Protein precipitation due to over-biotinylation.[5]- Nonspecific binding to the purification matrix.- Optimize the biotin-to-protein molar ratio in the conjugation reaction.- Consider using a different purification method (e.g., dialysis instead of a desalting column).
High background in downstream assays - Incomplete removal of excess biotin.[16]- Increase the number of dialysis buffer changes or the diafiltration volume.- Use a fresh desalting column.
Inconsistent biotinylation results - Incomplete reaction or incomplete removal of excess biotin.[16]- Ensure consistent reaction times and temperatures.- Standardize the purification protocol.
Protein aggregation/precipitation - Over-labeling with hydrophobic biotin.- Inappropriate buffer pH, close to the protein's isoelectric point (pI).[2]- Reduce the molar excess of the biotinylation reagent.- Adjust the buffer pH to be at least one unit away from the pI.[2]

Conclusion

The removal of excess Biotin-PEG4-acid is a critical step in producing high-quality biotinylated molecules for research and development. The choice of purification method should be carefully considered based on the specific characteristics of the target molecule and the experimental requirements. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can ensure the purity and functionality of their biotinylated conjugates, leading to more reliable and reproducible downstream applications.

References

  • ResearchGate. (2019, February 21). How to remove the excess of biotin from the biotilanyted antibody after the bioconjugation step without losing antibody?. Retrieved from [Link]

  • Interchim. (n.d.). HABA, Biotin detection agent. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, December 5). How do I remove free biotin after biotin-protein conjugation?. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191–197. [Link]

  • Andrew, S. M., Titus, J. A., & Zumstein, L. (2002). Dialysis and concentration of protein solutions. Current Protocols in Toxicology, Appendix 3, A.3H.1-5. [Link]

  • ResearchGate. (2015, February 22). I am having problems with biotinylation consistency, does anyone have any suggestions/advice?. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Integration of Single Pass Tangential Flow Filtration and High Performance Countercurrent Membrane Purification for Intensification of Monoclonal Antibody Processing. Biotechnology and Bioengineering.
  • OriGene. (n.d.). Biotin Labelling Kit. Retrieved from [Link]

  • Sandiego. (2021). Biochem Lab Protein Dialysis Protocol F21. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Biotinylation kits. Retrieved from [Link]

  • TECNIC. (2024, October 28). How does tangential flow filtration work? Key advantages explained. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Dialysis and Concentration of Protein Solutions. Retrieved from [Link]

  • Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Retrieved from [Link]

  • protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]

  • Herald Scholarly Open Access. (n.d.). When to Avoid Dialysis during Protein Purification?. Retrieved from [Link]

  • Interchim – Blog. (n.d.). Peptides purification development in Reverse Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Biotin-PEG4 Conjugates

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation, Biotin-PEG4 conjugates have emerged as indispensable tools for a myriad of applications, from targeted drug delivery to...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, Biotin-PEG4 conjugates have emerged as indispensable tools for a myriad of applications, from targeted drug delivery to advanced proteomics. The covalent attachment of a polyethylene glycol (PEG) linker to biotin not only enhances solubility and reduces steric hindrance but also introduces analytical complexities.[1][2] Accurate and comprehensive characterization of these conjugates is paramount to ensure batch-to-batch consistency, confirm structural integrity, and ultimately, guarantee functional efficacy. This guide provides an in-depth comparison of the primary mass spectrometry (MS) techniques employed for the characterization of Biotin-PEG4 conjugates, offering field-proven insights and detailed experimental protocols.

The Analytical Challenge: Unraveling the Complexity of Biotin-PEG4 Conjugates

The unique structure of Biotin-PEG4 conjugates presents a distinct set of analytical hurdles. The PEG moiety, even a short one like PEG4, can introduce heterogeneity, and the combined properties of the hydrophobic biotin and hydrophilic PEG can influence ionization efficiency. Furthermore, when conjugated to a biomolecule, the resulting product demands analytical techniques that can handle high molecular weights and complex mixtures. Mass spectrometry, with its inherent sensitivity and ability to provide detailed structural information, stands as the gold standard for this purpose. However, the choice of ionization source and mass analyzer can significantly impact the quality and interpretability of the data.

Head-to-Head Comparison: ESI-MS/MS vs. MALDI-TOF MS

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques used for the analysis of biomolecules.[3] When coupled with tandem mass spectrometry (MS/MS) or time-of-flight (TOF) mass analyzers, they provide powerful platforms for the characterization of Biotin-PEG4 conjugates.

FeatureESI-MS/MS (e.g., ESI-QTOF)MALDI-TOF MS
Ionization Principle Formation of gas-phase ions from a solution by applying a high voltage. Produces multiply charged ions.Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. Primarily produces singly charged ions.
Sample Introduction Liquid chromatography (LC) coupling is straightforward, enabling online separation and analysis.Typically offline analysis of a solid sample spot. Can be coupled with offline LC fractionation.
Strengths for Biotin-PEG4 - Excellent for analyzing complex mixtures due to LC coupling.- Provides detailed structural information through MS/MS fragmentation.- High sensitivity and resolution.- High throughput and rapid analysis.- Tolerant to some salts and buffers.- Ideal for determining molecular weight and heterogeneity of the intact conjugate.[4]
Weaknesses for Biotin-PEG4 - Can be sensitive to sample purity and buffer components.- Multiply charged ions can lead to complex spectra requiring deconvolution.- Fragmentation for structural elucidation is less straightforward than ESI-MS/MS.- Peptide identifications can be less comprehensive compared to ESI.[5]
Typical Applications - Detailed structural confirmation of the conjugate.- Identification of conjugation sites on a biomolecule.- Quantitative analysis using LC-MS/MS.- Rapid screening of conjugation efficiency.- Determination of the average number of Biotin-PEG4 units per molecule.- Analysis of intact protein conjugates.[6]

In the Lab: Experimental Protocols for Success

The following protocols represent best practices for the characterization of Biotin-PEG4 conjugates using ESI-MS/MS and MALDI-TOF MS. These are starting points and may require optimization based on the specific conjugate and instrumentation.

Protocol 1: LC-ESI-MS/MS for In-depth Structural Characterization

This protocol is ideal for confirming the identity of a Biotin-PEG4 conjugate and, if applicable, identifying the site of conjugation on a peptide or protein.

1. Sample Preparation:

  • For intact Biotin-PEG4 reagent: Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.

  • For Biotin-PEG4 labeled peptides/proteins:

    • Perform the biotinylation reaction according to the manufacturer's protocol (e.g., using an NHS-ester functionalized Biotin-PEG4).[4][7][8][9]

    • Remove excess, unreacted Biotin-PEG4 reagent using a desalting column or dialysis.

    • For proteins, perform a tryptic digest to generate peptides.

    • Enrich for biotinylated peptides using streptavidin-coated beads.[3]

    • Elute the enriched peptides and desalt using a C18 ZipTip.

2. LC-MS/MS Parameters (Example for a Q-TOF instrument):

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS Scan Range: m/z 100-2000.

  • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to achieve optimal fragmentation.

3. Data Analysis:

  • Look for the characteristic molecular ion of the Biotin-PEG4 conjugate.

  • Analyze the MS/MS spectra for fragment ions. Cleavage is expected to occur at either end of the PEG spacer arm.[1][10]

  • For biotinylated peptides, search for signature fragment ions of biotinylated lysine (e.g., m/z 327.185, 310.158, and 227.085).[5]

  • Utilize bioinformatics software to identify the modified peptide and pinpoint the site of biotinylation.

Protocol 2: MALDI-TOF MS for Rapid Screening and Molecular Weight Determination

This protocol is well-suited for quickly assessing the success of a conjugation reaction and determining the molecular weight distribution of the product.

1. Sample Preparation:

  • Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are common choices. Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting:

    • Mix the Biotin-PEG4 conjugate sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely (co-crystallization).[11]

2. MALDI-TOF MS Parameters:

  • Ionization Mode: Positive ion.

  • Mass Analyzer Mode: Linear or reflectron mode (reflectron provides higher resolution).

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Adjust to just above the ionization threshold to obtain good signal-to-noise without excessive fragmentation.

  • Acceleration Voltage: 20-25 kV.

  • Data Acquisition: Average 100-200 laser shots per spectrum.

3. Data Analysis:

  • Identify the peak corresponding to the singly charged molecular ion [M+H]⁺ of the Biotin-PEG4 conjugate.

  • For conjugates with larger molecules, observe the distribution of peaks to assess the degree of biotinylation.[6]

  • The mass difference between peaks will correspond to the mass of the Biotin-PEG4 moiety.

Visualizing the Workflow

Caption: General workflow for MS characterization of Biotin-PEG4 conjugates.

Beyond Mass Spectrometry: Alternative and Complementary Techniques

While mass spectrometry is the cornerstone of Biotin-PEG4 conjugate characterization, other techniques can provide valuable, orthogonal information.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent tool for assessing the purity of a Biotin-PEG4 conjugate and for monitoring the progress of a conjugation reaction.[12][13] Different hydrophobicity between the starting materials and the product allows for their separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the unconjugated Biotin-PEG4 reagent, 1H NMR is a powerful technique for confirming the chemical structure and ensuring the integrity of the PEG linker and biotin moiety.[2]

  • UV-Vis Spectroscopy: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the amount of biotin in a sample, providing an indirect measure of conjugation efficiency.[4]

Conclusion: A Multi-faceted Approach to Confident Characterization

The robust characterization of Biotin-PEG4 conjugates is a critical, yet achievable, step in their successful application. Both ESI-MS/MS and MALDI-TOF MS offer powerful, albeit different, windows into the molecular world of these important reagents. ESI-MS/MS, particularly when coupled with liquid chromatography, provides unparalleled detail for structural elucidation and the analysis of complex mixtures. MALDI-TOF MS, on the other hand, offers a rapid and high-throughput method for confirming molecular weight and assessing the overall success of a conjugation reaction.

As a senior application scientist, my recommendation is to employ a multi-pronged strategy. Use MALDI-TOF MS for initial screening and quality control, and leverage the power of LC-ESI-MS/MS for in-depth characterization and troubleshooting. By combining these mass spectrometric techniques with complementary methods like HPLC, you can build a comprehensive and self-validating analytical workflow, ensuring the quality and reliability of your Biotin-PEG4 conjugates and the downstream applications that depend on them.

References

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS. Retrieved from [Link]

  • Pandey, A., et al. (2020). Signature Fragment Ions of Biotinylated Peptides. Journal of Proteome Research, 19(3), 1338-1346.
  • Kuklenyik, Z., et al. (2011). Comparison of MALDI-TOF-MS and HPLC-ESI-MS/MS for endopeptidase activity-based quantification of Anthrax lethal factor in serum. Analytical Chemistry, 83(5), 1637-1644.
  • Wu, J., et al. (2024). A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents. Bioanalysis, 16(14), 839-850.
  • Gomes, A. F., et al. (2009). Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument. Journal of Mass Spectrometry, 44(11), 1561-1574.
  • Aggarwal, K., et al. (2009). A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers. Journal of Proteome Research, 8(7), 3433-3443.
  • Bruker. (2016). MALDI-TOF/TOF mass spectrometry: An Introduction. Retrieved from [Link]

  • Zhang, H., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(10), 4425-4435.
  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • Quanta BioDesign. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help with mass spectrometry analysis of biotinylated proteins?. Retrieved from [Link]

  • McClatchy, D. B., et al. (2024).
  • ResearchGate. (2009). Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument | Request PDF. Retrieved from [Link]

  • ResearchGate. (2007). 1 H-NMR spectra of (a) biotin-conjugated PEG/PCL block copolymer, (b).... Retrieved from [Link]

  • Katayama, M., et al. (2002). Determination of biotin following derivatization with 2-nitrophenylhydrazine by high-performance liquid chromatography with on-line UV detection and electrospray-ionization mass spectrometry.
  • Le, T. H., et al. (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Vietnam Journal of Science and Technology, 61(3), 361-370.

Sources

Comparative

Technical Guide: Comparative Efficiency of PEG4 vs. PEG12 Biotin Spacers

[1] Executive Summary: The "Reach" vs. "Stability" Trade-off In biotinylation workflows, the choice between PEG4 and PEG12 spacer lengths is rarely about chemical reactivity—both typically use identical NHS-ester or Male...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Reach" vs. "Stability" Trade-off

In biotinylation workflows, the choice between PEG4 and PEG12 spacer lengths is rarely about chemical reactivity—both typically use identical NHS-ester or Maleimide chemistries.[1] The critical differentiator is the hydrodynamic radius and steric availability of the biotin moiety post-conjugation.

  • PEG4 (Short, ~16 Å): Optimal for labeling small peptides or when minimizing the modification footprint is critical to preserve protein conformation.[1] It offers improved solubility over hydrocarbon spacers but provides limited steric relief.[1]

  • PEG12 (Long, ~47 Å): The industry standard for maximizing functional binding efficiency .[1] It extends the biotin moiety beyond the hydration shell of the protein, ensuring accessibility to the deep biotin-binding pocket of Streptavidin (SA), particularly in solid-phase assays (ELISA, Bead-based capture).

Verdict: For most protein biology applications (Antibody labeling, Cell surface proteomics), PEG12 is the superior choice due to significantly higher capture rates by Streptavidin, despite a marginal increase in mass.[1]

Mechanistic Fundamentals: Why Length Dictates Efficiency

To understand the efficiency gap, one must analyze the Streptavidin-Biotin interaction at the atomic level.

The Streptavidin Trap

The biotin-binding pocket of Streptavidin is approximately 5–9 Å deep . If a biotin molecule is attached to a protein via a short linker (like a standard LC-biotin or even PEG4), the bulky protein surface can physically block the biotin from entering the pocket. This is the "Steric Clash."

The Solvation Layer

Proteins are surrounded by a hydration shell (ordered water molecules).[1] A short spacer (PEG4) may trap the biotin within this shell or cause it to interact non-specifically with the protein surface (hydrophobic patches), rendering it "invisible" to Streptavidin. A long spacer (PEG12) punches through this shell, presenting the biotin in a "free-floating" state.[1]

Visualization: Steric Hindrance & Spacer Reach

The following diagram illustrates the mechanistic difference in accessibility between PEG4 and PEG12 on a globular protein surface.

BiotinSterics cluster_PEG4 PEG4 (Low Efficiency) cluster_PEG12 PEG12 (High Efficiency) ProteinSurface Target Protein Surface (Steric Bulk) PEG4_Linker PEG4 Spacer (~16 Å) ProteinSurface->PEG4_Linker PEG12_Linker PEG12 Spacer (~47 Å) ProteinSurface->PEG12_Linker Biotin_Buried Biotin Moiety (Sterically Occluded) PEG4_Linker->Biotin_Buried SA_Blocked Streptavidin (Cannot Bind) Biotin_Buried->SA_Blocked  Steric Clash   Biotin_Exposed Biotin Moiety (Solvent Accessible) PEG12_Linker->Biotin_Exposed SA_Bound Streptavidin (Successful Capture) Biotin_Exposed->SA_Bound  High Affinity  

Caption: Mechanistic comparison showing how PEG12 extends the biotin moiety beyond the protein's steric bulk, enabling Streptavidin capture, whereas PEG4 may result in occlusion.[1]

Comparative Analysis: PEG4 vs. PEG12

The following data aggregates physical properties and performance metrics typically observed in protein conjugation workflows.

FeaturePEG4 BiotinPEG12 BiotinImpact on Efficiency
Spacer Length (Approx) 16 Å (Angstroms)47–50 Å (Angstroms)PEG12 Wins: Critical for solid-phase capture (beads/plates).[1]
Molecular Weight Added ~500 Da~900–1000 DaNeutral: Difference is negligible for proteins >30kDa.[1]
Water Solubility HighVery HighPEG12 Wins: Longer PEG chains increase the hydration of the conjugate, reducing aggregation.[2]
Labeling Efficiency HighHighTie: Chemical reactivity (NHS/Maleimide) is identical.[1]
Capture Efficiency Moderate (40-60% relative)High (90-100% relative)PEG12 Wins: The "functional" efficiency is significantly higher.[1]
Immunogenicity LowLowTie: PEG is generally non-immunogenic at these lengths.[1]
Primary Utility Small Peptides, Intracellular targetsAntibodies, Surface Proteomics, ELISAContext Dependent.
Key Insight: The "Floppiness" Factor

While PEG12 is generally superior, there is a theoretical upper limit.[1] Extremely long PEGs (e.g., PEG24+) can become "floppy," reducing the effective local concentration of biotin due to entropic penalties.[1] However, PEG12 sits in the "Goldilocks" zone —long enough to escape steric hindrance, but rigid enough to maintain binding kinetics [1].[1]

Experimental Validation Protocol

To empirically determine the optimal spacer for a specific target, a Self-Validating Workflow is required.[1] Do not rely solely on HABA assays (which measure total biotin) but rather on Functional Capture Assays (which measure accessible biotin).[1]

Protocol: Comparative Efficiency Screening

Objective: Compare PEG4 vs. PEG12 functional capture efficiency on Target Protein X.

Phase 1: Conjugation (Standardized)[1]
  • Preparation: Dissolve PEG4-NHS and PEG12-NHS reagents in anhydrous DMSO to 10 mM.

  • Labeling: Incubate Target Protein X (1 mg/mL in PBS, pH 7.4) with a 20-fold molar excess of each reagent for 30 minutes at RT.

  • Purification: Desalt both reactions using Zeba Spin Columns (7K MWCO) to remove free biotin.

Phase 2: The HABA Assay (Total Biotin Check)

Use this to ensure chemical conjugation occurred equally.

  • Add Avidin-HABA reagent to samples.[1][3]

  • Measure Absorbance decrease at 500 nm.[1][3]

  • Expectation: Both PEG4 and PEG12 samples should show similar moles of biotin per mole of protein (e.g., 3–5 biotins/protein).[1] If they differ, normalize the protein concentration before Phase 3.[1]

Phase 3: Functional Pull-Down (The Real Test)

This step reveals the spacer length efficiency.

  • Bead Prep: Aliquot 50 µL of Streptavidin-Magnetic Beads. Wash 2x with PBS-T.[1]

  • Incubation: Add 10 µg of PEG4-labeled protein to Tube A and 10 µg of PEG12-labeled protein to Tube B.

  • Binding: Incubate for 15 minutes at RT with rotation.

  • Separation: Magnetically separate beads. Save the Supernatant (Unbound fraction).[1]

  • Analysis: Run the Supernatant on SDS-PAGE/Western Blot.[1]

  • Quantification:

    • High band intensity in supernatant = Low Capture Efficiency (Spacer too short).[1]

    • Low/No band intensity in supernatant = High Capture Efficiency (Spacer optimal).[1]

Workflow Diagram

OptimizationWorkflow Start Protein Sample Split Split Sample Start->Split Rxn4 Label w/ PEG4 Split->Rxn4 Rxn12 Label w/ PEG12 Split->Rxn12 HABA HABA Assay (Verify Total Biotin) Rxn4->HABA Rxn12->HABA PullDown Streptavidin Bead Pull-Down HABA->PullDown Normalize Conc. Analyze Analyze Supernatant (SDS-PAGE) PullDown->Analyze Decision Select Optimal Length Analyze->Decision Lowest Unbound Fraction Wins

Caption: Decision workflow for empirically selecting the optimal biotin spacer length based on functional binding data rather than theoretical assumptions.

Application-Specific Recommendations

Based on the comparative data and mechanistic principles, use the following selection guide:

  • Cell Surface Labeling (Proteomics): Use PEG12. [1][2][4]

    • Reasoning: Cell surfaces are crowded environments (glycocalyx).[1] Short spacers (PEG4) are easily obscured by surface sugars and adjacent proteins.[1] PEG12 provides the reach necessary for subsequent capture or detection [2].[1]

  • Antibody Immobilization (ELISA Plates): Use PEG12.

    • Reasoning: When coating a hydrophobic plate, the antibody may denature slightly or lay flat.[1] PEG12 ensures the biotin remains accessible to the solution phase for Streptavidin-HRP binding.

  • Intracellular Peptide Tracking: Use PEG4.

    • Reasoning: For small peptides (<2kDa), a PEG12 linker (1kDa) adds significant mass and drag, potentially altering diffusion rates or membrane permeability.[1] PEG4 minimizes this artifact.

  • Cryo-EM / Structural Biology: Use PEG4 (or LC). [1]

    • Reasoning: Long flexible linkers introduce electron density noise and "fuzziness" in structural averaging.[1] Short, rigid linkers are preferred here.[1]

References

  • Thermo Fisher Scientific. "Biotinylation Reagent Selection Tool & Spacer Arm Lengths."[1] Thermo Fisher Scientific Technical Resources. Accessed October 2023.[1][5] Link

  • Vector Laboratories. "Biotin-PEG4-STP Ester Specifications and Steric Hindrance." Vector Labs Technical Datasheets. Accessed October 2023.[1][5] Link

  • Smolecule. "Comparative studies of PEG spacer length on bioconjugation efficiency." Smolecule Research Guides. Accessed October 2023.[1][5] Link

  • Interchim. "NHS-PEOx-Biotin: Spacer Lengths and Solubility Benefits."[1] Interchim Technical Notes. Accessed October 2023.[1][5] Link

Sources

Validation

Advanced NMR Analysis of Biotin-PEG4-Acid Purity: A Comparative Technical Guide

Introduction: The Hidden Variables in Bioconjugation In the development of antibody-drug conjugates (ADCs) and proteomic probes, the purity of the linker is a critical, yet often overlooked, variable. Biotin-PEG4-Acid (B...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Variables in Bioconjugation

In the development of antibody-drug conjugates (ADCs) and proteomic probes, the purity of the linker is a critical, yet often overlooked, variable. Biotin-PEG4-Acid (Biotin-PEG4-COOH) is a standard heterobifunctional linker used to tag amines with biotin while maintaining solubility via a polyethylene glycol (PEG) spacer.[1]

While HPLC can resolve major impurities, it often fails to detect structural isomers, hydrolysis products, or residual coupling reagents (like DCU) that co-elute with the main peak. Proton NMR (


H-NMR)  remains the gold standard for structural validation and quantitative purity assessment (qNMR).

This guide objectively compares High-Purity (HP) Certified Reference Standards against Technical Grade (TG) Bulk Reagents , demonstrating why "95% purity" by HPLC is insufficient for sensitive biological assays.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility, we utilize a qNMR (Quantitative NMR) approach.[2][3][4] This protocol is designed to be self-validating: if the internal integral ratios do not match the theoretical structure, the sample is flagged immediately.

Solvent Selection: Why DMSO- ?

Many protocols suggest


, but this is suboptimal for Biotin-PEG4-Acid purity analysis.
  • 
     Disadvantage:  Causes rapid exchange of the biotin ureido protons and the amide linker proton, erasing key spectral features.
    
  • DMSO-

    
     Advantage:  Preserves the amide (
    
    
    
    ) and carboxylic acid (
    
    
    ) signals, allowing for full structural confirmation.
Instrument Parameters[4][5]
  • Frequency: 400 MHz or higher (600 MHz recommended for PEG region resolution).

  • Pulse Sequence: Single pulse with proton decoupling (if

    
    C satellites interfere) or standard zg30.
    
  • Relaxation Delay (

    
    ): 10.0 s  (Crucial: The 
    
    
    
    relaxation time of the biotin ring protons is long; insufficient delay leads to under-integration and false purity calculations).
  • Scans: 64 (minimum) to resolve minor impurities (<1%).

The Workflow

NMR_Workflow Start Sample Prep (5-10 mg in 0.6mL DMSO-d6) Acq Acquisition (d1=10s, ns=64) Start->Acq Dissolution Process Processing (Phase, Baseline, Ref to DMSO 2.50) Acq->Process FT Integrate Integration (Calibrate Biotin NH = 2.0) Process->Integrate Ref 2.50 ppm Analyze Purity Calculation (Ratio Analysis) Integrate->Analyze Compare Ratios

Figure 1: Optimized qNMR workflow for Biotin-PEG4-Acid. Note the extended relaxation delay (


) to ensure quantitative accuracy.

Spectral Analysis: The "Fingerprint" Comparison

We compared a Certified High-Purity (>98%) sample against a Technical Grade (~90%) sample. The theoretical structure of Biotin-PEG4-Acid (


) contains specific proton environments that must integrate to exact integers.
Chemical Shift Assignments (DMSO- )
RegionShift (

ppm)
MultiplicityTheoretical IntegralAssignmentSignificance
Acid 12.0 - 12.1Broad Singlet1.0 H

Confirms "Acid" form (vs. NHS ester or salt).
Amide 7.80 - 7.85Triplet1.0 H

Linker stability check.
Biotin 6.35, 6.42Singlets1.0 H each (2.0 Total)Ureido

Reference Peak. Calibrate to 2.00.
Biotin 4.30, 4.12Multiplets1.0 H eachRing MethinesStereochemistry check.
PEG 3.50 - 3.60Multiplet16.0 H

Purity Indicator. Excess indicates free PEG.
Linker 2.05 - 2.20Triplet2.0 H

-CH2 to Acid
Confirms functional end group.
Solvent 2.50Quintet-DMSOResidual solvent reference.
Comparative Data: High Purity vs. Technical Grade

The following table summarizes the integration results when the Biotin Ureido protons are calibrated to 2.00.

FeatureHigh Purity (Certified) Technical Grade (Budget) Interpretation
Biotin NH (Ref) 2.002.00Calibration Standard.
PEG Backbone 16.04 18.50 FAIL. Technical grade contains free PEG or longer PEG chains (polydispersity).
Acid Proton 0.980.45FAIL. Low integration suggests partial salt formation or esterification.
Aliphatic Region (1.2-1.8) 6.00 (Standard Biotin tail)9.20FAIL. Extra peaks indicate linear alkyl impurities or DCU contamination.
Impurity Peaks None2.73, 2.89 (DMF)Residual solvent from synthesis.
Detailed Analysis of Failures
  • PEG Polydispersity: The Technical Grade sample showed an integral of 18.5 for the PEG region. Since the theoretical count is 16, this indicates the presence of PEG5/PEG6 species or free PEG diol impurities. This heterogeneity changes the linker length, potentially affecting the binding kinetics of the final conjugate.

  • DCU Contamination: Comparison with known impurity shifts confirms that multiplets in the 1.0–1.8 ppm region often correspond to Dicyclohexylurea (DCU), a byproduct of DCC coupling used in cheaper synthesis routes [1].

  • Solvent Trapping: The presence of DMF (N,N-Dimethylformamide) signals at 2.73 and 2.89 ppm is common in budget reagents. DMF is toxic and can interfere with subsequent protein conjugation reactions by competing for active sites.

Decision Logic: Pass/Fail Criteria

To maintain scientific integrity, we apply a strict decision tree before releasing a reagent for bioconjugation.

Purity_Logic Input Acquire Spectrum Check_Ref Check Biotin NH (6.3-6.4 ppm) Input->Check_Ref Check_PEG Integrate PEG (3.5-3.6 ppm) Check_Ref->Check_PEG Decision1 Integral = 16.0 ± 0.5? Check_PEG->Decision1 Check_Imp Check Aliphatic/Solvent Decision1->Check_Imp Yes Fail_Poly FAIL: Polydispersity/Free PEG Decision1->Fail_Poly No (>16.5 or <15.5) Pass PASS: High Purity Check_Imp->Pass Clean Baseline Fail_Dirty FAIL: Residual Solvents/DCU Check_Imp->Fail_Dirty Extra Peaks

Figure 2: Quality Control Decision Tree. A deviation of >0.5 protons in the PEG region triggers an automatic failure.

Troubleshooting & Common Artifacts

Even with high-purity samples, operator error can lead to poor data.

  • Water Suppression Artifacts: If the sample is wet, the water peak in DMSO (3.33 ppm) can broaden and overlap with the PEG region (3.50 ppm).

    • Solution: Use fresh ampoules of DMSO-

      
       and dry the Biotin-PEG4-acid under high vacuum for 24 hours before analysis.
      
  • Satellite Peaks:

    
    C satellites (1.1% natural abundance) appear as small doublets flanking the major PEG peak.
    
    • Solution: Do not integrate these satellites as impurities. If strict qNMR is required, use

      
      C decoupling during acquisition [2].
      
  • Invisible Acid Proton: If the sample contains trace base (e.g., residual TEA), the carboxylic acid proton (12.0 ppm) may broaden into the baseline or shift upfield.

    • Solution: This does not necessarily mean the product is bad, but it indicates salt formation. Acidify slightly or rely on the

      
      -methylene protons (2.2 ppm) for confirmation.
      

Conclusion

For critical bioconjugation workflows, High Purity Biotin-PEG4-Acid is non-negotiable. The NMR analysis clearly demonstrates that Technical Grade alternatives often suffer from PEG polydispersity and residual coupling reagents.

  • Recommendation: Always request the raw FID or spectrum from the vendor.

  • Verification: Perform the integration of the PEG region relative to the Biotin ureido protons. If the ratio deviates from 16:2, reject the lot.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Simova, S. (2023). NMR Characterization of Polyethylene Glycol Conjugates. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Comparative

Preserving Function: A Comparative Guide to Assessing Protein Bioactivity After PEG4-Biotinylation

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a powerful tool for a myriad of applications, from diagnostics to therapeutics. Biotinylation, the process of atta...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a powerful tool for a myriad of applications, from diagnostics to therapeutics. Biotinylation, the process of attaching biotin to a protein, is a cornerstone technique for detection, purification, and immobilization. The use of a polyethylene glycol (PEG) linker, such as in NHS-PEG4-Biotin, offers the added benefits of increased water solubility and reduced steric hindrance.[1][2] However, a critical question that must be addressed after any modification is: Is my protein still biologically active?

This guide provides a comprehensive framework for assessing the biological activity of proteins after PEG4-biotinylation. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of expected outcomes. Our focus is on empowering you to not only perform the necessary experiments but also to understand the underlying principles that govern the interplay between protein modification and function.

The Double-Edged Sword: Understanding the Impact of PEG4-Biotinylation

While biotin itself is a relatively small molecule, and PEG linkers are designed to be flexible and hydrophilic, the act of covalently attaching any moiety to a protein carries the risk of altering its three-dimensional structure and, consequently, its function.[1][2] The primary concern is that the biotinylation reagent may react with an amino acid residue, such as lysine, that is critical for the protein's active site or a key binding interface.[3]

The NHS-PEG4-Biotin reagent specifically targets primary amines, which are abundant on the surface of most proteins (the N-terminus and the side chains of lysine residues).[2] The hydrophilic PEG4 spacer is intended to extend the biotin label away from the protein surface, minimizing interference with its biological interactions.[4] Nevertheless, empirical validation of retained bioactivity is paramount.

A Multi-Faceted Approach to Assessing Bioactivity

A thorough assessment of a biotinylated protein's function requires a multi-pronged approach. The choice of assays will be dictated by the protein's specific biological role. Here, we present a comparative guide to three common scenarios: enzymes, antibodies, and receptor-binding proteins.

Workflow for Assessing Bioactivity Post-PEG4-Biotinylation

G cluster_0 Preparation cluster_1 Bioactivity Assessment cluster_2 Controls start Protein of Interest biotinylation PEG4-Biotinylation (NHS Chemistry) start->biotinylation purification Purification (Desalting/Dialysis) biotinylation->purification quantification Quantify Degree of Biotinylation (HABA Assay) purification->quantification activity_assay Activity Assay (e.g., Enzyme Kinetics, ELISA, SPR) quantification->activity_assay comparison Compare Activity: Native vs. Biotinylated activity_assay->comparison native_protein Native (Unmodified) Protein native_protein->activity_assay mock_reaction Mock-Treated Protein (No Biotin Reagent) mock_reaction->activity_assay

Caption: A generalized workflow for the preparation and bioactivity assessment of a PEG4-biotinylated protein.

Quantitative Comparison of Native vs. PEG4-Biotinylated Proteins

The following table summarizes the key parameters to assess for different classes of proteins and the expected outcomes if bioactivity is retained.

Protein ClassAssessment MethodKey ParametersExpected Outcome for Retained Activity
Enzyme Colorimetric/Fluorometric AssayVmax, KmNo significant change in Vmax and Km values compared to the native enzyme.
Antibody Enzyme-Linked Immunosorbent Assay (ELISA)EC50, Max SignalSimilar EC50 and maximum signal intensity in a titration curve against its antigen.
Receptor-Binding Protein Surface Plasmon Resonance (SPR)KD (kon, koff)Similar equilibrium dissociation constant (KD) and association/dissociation rates.
Growth Factor Cell-Based Proliferation/Signaling AssayEC50Similar half-maximal effective concentration (EC50) for inducing a cellular response.

Experimental Protocols

Protocol 1: NHS-PEG4-Biotinylation of a Protein

This protocol provides a general procedure for biotinylating a protein using an NHS-ester chemistry.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Biotin reagent

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette (e.g., 7K MWCO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in a small amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[2]

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG4-Biotin stock solution to your protein solution. The optimal ratio should be determined empirically.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialyzing against PBS.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.[6]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified)

  • PBS (pH 7.2)

  • Spectrophotometer

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

  • Blank Measurement: In a cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is your A500 (HABA/Avidin).[7]

  • Sample Measurement: Add a known volume of your biotinylated protein solution to the cuvette. Mix well and wait for the reading to stabilize. Measure the absorbance at 500 nm. This is your A500 (HABA/Avidin/Biotin).[7]

  • Calculation: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the moles of biotin per mole of protein using the manufacturer's provided formula, which typically incorporates the extinction coefficients of the HABA/Avidin complex and the protein concentration.[7]

Protocol 3: Comparative ELISA for a Biotinylated Antibody

This protocol assesses the antigen-binding activity of a biotinylated antibody.

Materials:

  • Antigen

  • Native (unmodified) antibody

  • PEG4-biotinylated antibody

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Antigen Coating: Coat a 96-well plate with the antigen at an appropriate concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Antibody Incubation: Prepare serial dilutions of both the native and biotinylated antibodies. Add these to the respective wells and incubate for 1-2 hours at room temperature.

  • Detection:

    • For the native antibody, add a species-specific HRP-conjugated secondary antibody.

    • For the biotinylated antibody, add Streptavidin-HRP.

    • Incubate for 1 hour at room temperature.

  • Development: Wash the plate thoroughly. Add TMB substrate and incubate until a blue color develops.

  • Stopping and Reading: Add the stop solution and read the absorbance at 450 nm.

  • Analysis: Plot the absorbance values against the antibody concentrations and determine the EC50 for both the native and biotinylated antibodies.

Protocol 4: Assessing Enzyme Kinetics

This protocol outlines a general approach for comparing the kinetic parameters of a native and biotinylated enzyme.

Materials:

  • Native enzyme

  • PEG4-biotinylated enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Preparation: Prepare stock solutions of both the native and biotinylated enzymes at the same molar concentration.

  • Substrate Dilutions: Prepare a series of substrate concentrations in the assay buffer.

  • Kinetic Measurements:

    • For each substrate concentration, initiate the reaction by adding a fixed amount of either the native or biotinylated enzyme.

    • Measure the rate of product formation (or substrate consumption) over time by monitoring the change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) for each substrate concentration.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km for both the native and biotinylated enzymes.

Troubleshooting and Considerations

A significant loss of bioactivity after biotinylation is a common challenge. Here are some key factors to consider and troubleshoot:

  • Over-biotinylation: An excessive number of biotin molecules can lead to protein aggregation or block active sites.[8] Optimize the molar ratio of the biotinylation reagent to the protein.

  • Buffer Composition: Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) which will compete with the protein for the NHS-ester.

  • Protein Stability: The biotinylation process itself (e.g., pH, temperature) may affect the stability of your protein. Include a "mock" control where the protein is subjected to the same conditions without the biotinylation reagent.

  • Site of Modification: If activity is consistently lost, consider alternative biotinylation chemistries that target different functional groups (e.g., sulfhydryls on cysteine residues) if your protein's structure allows.

Alternative Biotinylation Reagents

While NHS-PEG4-Biotin is a versatile reagent, other options are available that may be more suitable for your specific protein and application.

Reagent TypeTarget Functional GroupKey Features
NHS-PEGn-Biotin Primary AminesHydrophilic PEG spacer of varying lengths.
Maleimide-PEGn-Biotin Sulfhydryls (Cysteine)More site-specific if free cysteines are limited.
Hydrazide-Biotin Aldehydes (from oxidized carbohydrates)Targets glycoproteins.
Photoreactive Biotin Non-specific C-H and N-H bondsUseful when other functional groups are not available or accessible.

Conclusion

PEG4-biotinylation is a valuable technique for a wide range of applications. However, it is not a one-size-fits-all solution. A systematic and empirical approach to assessing the biological activity of your modified protein is crucial for the validity and success of your downstream experiments. By carefully selecting your assessment methods, including appropriate controls, and optimizing your biotinylation strategy, you can confidently generate high-quality, biologically relevant data.

References

  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). Recent progress in enzymatic protein labelling techniques and their applications. Org. Biomol. Chem., 11(15), 2447-2457.
  • G-Biosciences. (n.d.). HOOK™ NHS-dPEG™4-Biotin. Retrieved from [Link]

  • Zhang, Y., et al. (2012). Analysis of the cell surface expression of cytokine receptors using the surface protein biotinylation method. Methods Mol Biol., 900, 221-31.
  • AcademPEG. (n.d.). Anti-PEG antibody FAQ. Retrieved from [Link]

  • Li, Y., et al. (2019). Bioactivity Determination of a Therapeutic Recombinant Human Keratinocyte Growth Factor by a Validated Cell-based Bioassay. Int J Med Sci., 16(2), 245-253.
  • Wang, P. U., et al. (2012). Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors.
  • Assay Genie. (n.d.). Biotin Quantitation Kit (Colorimetric) (#BN01027). Retrieved from [Link]

  • Linman, M. J., et al. (2008). Surface plasmon resonance study of protein-carbohydrate interactions using biotinylated sialosides. Anal Chem., 80(11), 4007-13.
  • Nash, V. A., Cortes, J. F., & Burdick, J. A. (n.d.). Biotin-avidin affinity-based controlled release of interleukin-4 for immunomodulation. Retrieved from [Link]

  • Li, Y., et al. (2019). Bioactivity Determination of a Therapeutic Recombinant Human Keratinocyte Growth Factor by a Validated Cell-based Bioassay. ResearchGate. Retrieved from [Link]

  • Hsieh, Y. C., et al. (2020). Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin. Pharmaceutics, 12(7), 633.
  • Sethanant, P. (2015). I am having problems with biotinylation consistency, does anyone have any suggestions/advice?. ResearchGate. Retrieved from [Link]

  • Su, Y. C., et al. (2013). Sensitivity of PEGylated Interferon Detection by Anti-Polyethylene Glycol (PEG) Antibodies Depends on PEG Length. Bioconjug Chem., 24(7), 1258-65.
  • Galan, J. A., et al. (2019). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv.
  • Myszka, D. G., et al. (1998). Interaction affinity between cytokine receptor components on the cell surface.
  • Bio-Techne. (n.d.). Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance. Retrieved from [Link]

  • Breus, V. V., et al. (2011). Biotin-4-fluorescein based fluorescence quenching assay for determination of biotin binding capacity of streptavidin conjugated quantum dots. Bioconjug Chem., 22(3), 441-9.
  • Rockland Immunochemicals. (n.d.). Biotin Binding Assay Protocol. Retrieved from [Link]

  • van Zoelen, E. J. (1990). The use of biological assays for detection of polypeptide growth factors. Prog Growth Factor Res., 2(3), 131-41.
  • Solulink. (2008). How to Biotinylate with Quantifiable Results. Retrieved from [Link]

  • Zhang, P., et al. (2016). Anti-PEG antibodies in the clinic: current issues and beyond PEGylation. J Control Release, 244(Pt B), 184-193.
  • Moraga, I., et al. (2015). Instructive roles for cytokine-receptor binding parameters in determining signaling and functional potency. Sci Signal, 8(398), ra114.
  • Gillespie, P. G., & Hudspeth, A. J. (2000). Surface plasmon resonance (SPR) analysis of binding interactions of proteins in inner-ear sensory epithelia. Methods Mol Biol., 140, 211-27.
  • Ghosh, E., et al. (2019). Reversible biotinylation of purified proteins for measuring protein–protein interactions. STAR Protoc., 1(2), 100067.
  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Glycoprotein Interactions using SPR. Retrieved from [Link]

  • Paganelli, G., et al. (1991). A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin. Int J Cancer, 49(5), 784-8.
  • Fadzilah, N. H., et al. (2016). Cell-based assays for IGF-I bioactivity measurement: overview, limitations and current trends. Growth Factors, 34(3-4), 111-21.
  • Spangler, J. B., et al. (2019). Kinetics of cytokine receptor trafficking determine signaling and functional selectivity. Elife, 8, e47163.

Sources

Safety & Regulatory Compliance

Safety

PEG4-Biotin Acid: Proper Disposal Procedures &amp; Safety Protocol

[1] Executive Summary Immediate Action Required: PEG4-biotin acid (Biotin-PEG4-COOH) is generally classified as a non-hazardous substance under GHS standards (Category: Not Classified).[1][2] However, strictly adhere to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Action Required: PEG4-biotin acid (Biotin-PEG4-COOH) is generally classified as a non-hazardous substance under GHS standards (Category: Not Classified).[1][2] However, strictly adhere to Zero-Discharge protocols. Do not pour down the drain.

The disposal classification of this reagent is almost exclusively dictated by the solvent it is dissolved in (e.g., DMSO, DMF, or Aqueous Buffer) rather than the solute itself.

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I emphasize that "low hazard" does not mean "no regulation." While PEG4-biotin acid is chemically stable and non-toxic, it is an organic synthetic reagent. In a drug development context, we treat all synthetic intermediates as chemical waste to prevent environmental accumulation and regulatory non-compliance.

ParameterSpecification
Chemical Name Biotin-PEG4-Acid (Biotin-PEG4-COOH)
CAS Number 721431-18-1
Physical State White to off-white solid (powder)
Solubility DMSO, DMF, Water (pH dependent)
GHS Classification Not a hazardous substance or mixture (OSHA HCS 2012)
Primary Hazard Solvent-dependent (often dissolved in DMSO/DMF which are penetrants)

Scientific Insight: The "Acid" in the name refers to a terminal carboxylic acid group (-COOH). This is a weak organic acid. Do not classify this as "Corrosive Acid Waste" unless it is dissolved in a strong acid (e.g., HCl). It typically belongs in the General Organic or Aqueous waste streams.

The "Solvent Rule" (Critical Segregation Strategy)

In bioconjugation workflows, the disposal path is determined by the carrier solvent . You must segregate waste based on the liquid phase.[3]

A. Organic Solvent Stream (Red/Yellow Can)
  • Scenario: Stock solutions dissolved in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

  • Protocol: Dispose of in the Non-Halogenated Organic Solvent waste container.

  • Why: DMSO and DMF are organic solvents with specific incineration requirements. Mixing them with aqueous waste can create dangerous exothermic reactions or complicate waste treatment.

B. Aqueous Stream (Blue/White Can)
  • Scenario: Diluted reaction mixtures in PBS, TBS, or HEPES buffers.

  • Protocol: Dispose of in the Aqueous Chemical Waste container.

  • Condition: If the solution contains < 10% organic solvent , it usually qualifies as aqueous waste (verify with your local EHS officer).

C. Solid Waste Stream[4]
  • Scenario: Contaminated pipette tips, weighing boats, empty vials, and spin columns.

  • Protocol: Dispose of in the Solid Chemical Waste bin (often a double-bagged box).

  • Exception: If the reagent was used with human cells or viral vectors, it must go to Biohazard Waste (Red Bag).

Step-by-Step Disposal Workflows

Protocol A: Disposal of Dry Solid (Powder/Residue)
  • Context: Expired reagent or spilled powder.

  • Containment: Do not sweep dry powder into the air. If spilled, wet a paper towel with water, wipe up the powder, and place the towel in the solid waste bin.

  • Primary Container: Cap the original vial tightly.

  • Secondary Containment: Place the vial into a clear plastic bag (Ziploc style).

  • Labeling: Affix a "Chemical Waste" label. Write "Solid Debris: Biotin-PEG4-Acid" on the tag.

  • Disposal: Place in the Solid Chemical Waste drum/box.

Protocol B: Disposal of Liquid Reaction Waste (Conjugation)
  • Context: Leftover reaction mixture containing Biotin-PEG4-Acid, EDC, NHS, and protein in PBS.

  • Quenching (If reactive): If unreacted EDC/NHS is present, allow the reaction to sit for 1-2 hours or add a scavenger (like Tris or Glycine) to quench reactive esters.

  • Segregation:

    • If >90% Water: Pour into Aqueous Waste carboy.

    • If >10% DMF/DMSO: Pour into Organic Solvent Waste carboy.

  • Rinsing: Triple-rinse the reaction tube with water. Collect the first rinse into the waste container. Subsequent rinses can go down the sink (if permitted by local EHS) or into the waste container.

  • Log It: Record the volume and constituents on the waste container's log sheet.

Protocol C: Biohazardous Conjugates
  • Context: PEG4-Biotin conjugated to a viral vector or human cell line.

  • Critical Warning: Do not autoclave chemical waste containing volatile solvents (like DMF/DMSO).

  • Inactivation: Chemically bleach the waste (10% bleach solution) for 20 minutes to kill biological activity.

  • Disposal: Once biologically inactivated, the solution is now a Chemical Waste .

  • Stream: Dispose of the bleached mixture into the Aqueous Chemical Waste stream (ensure the waste stream is compatible with bleach/hypochlorite).

Visual Decision Logic

The following diagram illustrates the decision-making process for disposing of PEG4-biotin acid waste.

DisposalFlowchart Start Waste Generation: PEG4-Biotin Acid StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Tips, Vials, Powder) StateCheck->Solid Dry/Debris Liquid Liquid Waste (Stock or Reaction) StateCheck->Liquid Solution BioCheck Is it contaminated with Biohazards (Cells/Virus)? Solid->BioCheck SolventCheck Primary Solvent? Liquid->SolventCheck BioSolid Biohazard Waste (Red Bag/Autoclave) BioCheck->BioSolid Yes ChemSolid Solid Chemical Waste (White Bin/Box) BioCheck->ChemSolid No Organic Organic Waste (DMSO, DMF, Methanol) SolventCheck->Organic DMSO/DMF (>10%) Aqueous Aqueous Waste (PBS, Water, Buffers) SolventCheck->Aqueous Buffer/Water (>90%)

Figure 1: Decision tree for segregating PEG4-biotin acid waste based on physical state and solvent composition.

Regulatory Compliance & Emergency Response

Regulatory Framework (USA)
  • EPA RCRA (40 CFR 261): While PEG4-biotin acid is not a P-listed or U-listed waste, the mixture (especially with solvents) often falls under Ignitable (D001) or Toxic characteristics depending on the co-solvents.

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation.[4] Containers must remain closed unless adding waste.

Emergency Spill Response
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Small Spill (< 100 mg/mL):

    • Absorb liquid with paper towels.

    • Wipe solids with a damp paper towel.

    • Place all cleanup materials into Solid Chemical Waste .

    • Clean area with soap and water.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5]

References

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Satellite Accumulation Areas. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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